(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXXRMJFUUKV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363861 | |
| Record name | tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138108-72-2 | |
| Record name | tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-N-Boc-3-pyrrolidinemethanol physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-N-Boc-3-pyrrolidinemethanol
Authored by: A Senior Application Scientist
Foreword: In the landscape of modern pharmaceutical development and complex organic synthesis, the precise understanding of the physical and chemical properties of chiral building blocks is not merely academic; it is a cornerstone of innovation and efficiency. (R)-N-Boc-3-pyrrolidinemethanol, a key chiral intermediate, is a testament to this principle. Its stereochemically defined structure is pivotal in the synthesis of a multitude of bioactive molecules, where enantiomeric purity directly translates to therapeutic efficacy and safety. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the core physical properties of this versatile compound. It moves beyond a simple recitation of data, providing insights into the causality of its characteristics and the robust methodologies for their validation.
Molecular Identity and Core Physicochemical Properties
(R)-N-Boc-3-pyrrolidinemethanol, systematically known as tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a chiral molecule whose utility in synthesis is intrinsically linked to its physical state, solubility, and stability. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a deliberate strategic choice, rendering the amine functionality inert to a wide range of reaction conditions, thereby allowing for selective chemistry at the hydroxyl group.
A summary of its fundamental physical properties is presented below, providing a quantitative foundation for its handling, application, and characterization.
| Property | Value | Source(s) |
| CAS Number | 109431-87-0 | [1] |
| Molecular Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | White to off-white solid powder/crystal | [2][3] |
| Melting Point | 62-65 °C (lit.) | [3] |
| Boiling Point | 286.4 ± 29.0 °C (Predicted) | [2] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2] |
| Optical Activity | [α]20/D −26±1, c = 1 in methanol |
Solubility Profile: A Solvent-by-Solvent Analysis
The principle of "like dissolves like" is a fundamental tenet in chemistry that governs the solubility of a compound. The molecular architecture of (R)-N-Boc-3-pyrrolidinemethanol, featuring both a polar hydroxyl group and a pyrrolidine ring, alongside a nonpolar Boc group, allows for its solubility in a range of organic solvents. A comprehensive understanding of its solubility is critical for reaction setup, purification, and formulation.
| Solvent | Solvent Type | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solubility | [2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good solubility | [2] |
| Methanol | Polar Protic | Soluble | [2] |
| Ethanol | Polar Protic | Soluble (c=1 in ethanol for optical activity measurement) | [2] |
| Dichloromethane (DCM) | Chlorinated | Soluble | [4] |
| Water | Aqueous | Some solubility | [2][4] |
Expert Insight: The good solubility in polar aprotic solvents like DMSO and DMF can be attributed to the molecule's ability to act as a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens) and the overall polarity of the pyrrolidine ring. In polar protic solvents such as methanol and ethanol, the hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating dissolution. The nonpolar Boc group contributes to its solubility in chlorinated solvents like dichloromethane.
Experimental Protocol for Quantitative Solubility Determination
For applications demanding precise solubility data, an experimental determination is indispensable. The following protocol outlines a robust method for quantifying the solubility of (R)-N-Boc-3-pyrrolidinemethanol.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (R)-N-Boc-3-pyrrolidinemethanol to a series of vials.
-
To each vial, add a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[2]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[2]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a calibrated micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of the compound. A calibration curve must be generated using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of (R)-N-Boc-3-pyrrolidinemethanol in the solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of (R)-N-Boc-3-pyrrolidinemethanol.
Thermal Properties: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting point range is characteristic of a pure compound, while impurities typically cause a depression and broadening of the melting range.
Experimental Protocol for Melting Point Determination
The capillary method is the standard and most accessible technique for determining the melting point of a solid organic compound.[3]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube)[3]
-
Capillary tubes (sealed at one end)[3]
-
Calibrated thermometer
-
Sample of (R)-N-Boc-3-pyrrolidinemethanol
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Methodology:
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample height should be 2-3 mm.
-
-
Heating and Observation:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (around 50-55 °C for this compound).[3]
-
Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]
-
-
Data Recording:
-
Record two temperatures to define the melting point range:[3]
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
-
Reporting:
-
The melting point is reported as the range from T1 to T2.
-
Workflow for Melting Point Determination:
Caption: Workflow for the capillary method of melting point determination.
Spectroscopic Characterization
Spectroscopic data is the fingerprint of a molecule, providing unambiguous confirmation of its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5][6]
-
¹H NMR (Proton NMR): The proton NMR spectrum will show characteristic signals for the protons of the pyrrolidine ring, the hydroxymethyl group, and the tert-butyl group of the Boc protecting group.[5]
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the Boc group and the carbons of the pyrrolidine ring.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5] Key expected absorptions for (R)-N-Boc-3-pyrrolidinemethanol include:
-
A broad peak around 3400 cm⁻¹, characteristic of the O-H stretch of the alcohol.
-
A strong absorption around 1680 cm⁻¹, corresponding to the C=O stretch of the carbamate (Boc group).
-
C-H stretching absorptions just below 3000 cm⁻¹.
Safety and Handling
As with any chemical reagent, proper handling of (R)-N-Boc-3-pyrrolidinemethanol is paramount for laboratory safety.
-
Hazard Classifications: It may cause skin, eye, and respiratory irritation.[1][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1][7] Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
(R)-N-Boc-3-pyrrolidinemethanol stands as a testament to the enabling power of well-characterized chiral building blocks in modern chemical synthesis. Its physical properties—solubility, melting point, and spectroscopic signatures—are not mere data points but are critical parameters that inform its effective use. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a robust framework for the confident and precise application of this invaluable chiral intermediate.
References
An In-depth Technical Guide to tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Abstract: This technical guide provides a comprehensive overview of tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. We will delve into its structural properties, stereospecific synthesis, and functional applications, with a particular focus on its role in the development of complex, biologically active molecules. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile synthon.
Introduction: The Significance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. This structural complexity is crucial for creating molecules with high specificity and affinity for biological targets such as enzymes and receptors.
The stereochemistry of substituents on the pyrrolidine ring plays a critical role in determining a molecule's biological activity. The introduction of a defined stereocenter, as seen in tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, provides a rigid and predictable orientation for functional groups, which is essential for precise molecular recognition at the target binding site. This particular molecule is highly valued because it combines the stable, Boc-protected pyrrolidine core with a reactive hydroxymethyl group at the R-configured C3 position, making it an ideal starting point for the synthesis of enantiomerically pure pharmaceuticals.[1] It serves as a critical intermediate in the synthesis of various bioactive compounds, particularly those targeting neurological disorders.[2]
Physicochemical Properties and Structural Elucidation
Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is typically a clear, colorless to pale yellow oil or a low-melting solid. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in unwanted side reactions while increasing the compound's solubility in common organic solvents.
Core Compound Properties
| Property | Value |
| IUPAC Name | tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Synonyms | (R)-1-Boc-3-pyrrolidinemethanol, (R)-N-Boc-3-hydroxymethylpyrrolidine |
| CAS Number | 138108-72-2 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | Oil or low-melting solid |
| Storage | 2-8°C, under inert atmosphere |
Structural Diagram
The chemical structure of the molecule highlights the key functional groups: the chiral center at C3, the primary alcohol, and the Boc-protected amine.
Caption: Structure of tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Spectroscopic Characterization
Full characterization is typically achieved through a combination of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. While specific spectra should be run for each batch, the following table outlines the expected characteristic signals used for quality control and structural verification.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the t-butyl protons (~1.45 ppm, singlet, 9H), pyrrolidine ring protons (multiplets, ~1.6-3.6 ppm, 7H), and the hydroxymethyl protons (~3.5-3.7 ppm, doublet, 2H). The alcohol proton signal will be a broad singlet. |
| ¹³C NMR | Resonances for the t-butyl group carbons (~28.5 ppm), the Boc carbonyl carbon (~154.7 ppm), the quaternary carbon of the Boc group (~79.5 ppm), the pyrrolidine ring carbons (~25-55 ppm), and the hydroxymethyl carbon (~65.0 ppm). |
| IR (Infrared) | Characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), C-H stretches (~2870-2970 cm⁻¹), and a strong C=O stretch from the Boc group (~1690 cm⁻¹). |
| HRMS (ESI-TOF) | The calculated m/z for the [M+Na]⁺ ion is approximately 224.1257, providing confirmation of the molecular formula. |
Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves the stereospecific reduction of its corresponding carboxylic acid precursor, (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. This precursor is commercially available and can be prepared from D-proline derivatives.
The choice of reducing agent is critical to ensure a high-yield conversion without racemization or side reactions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation due to their chemoselectivity for carboxylic acids over the carbamate's carbonyl group.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis via carboxylic acid reduction.
Detailed Experimental Protocol
Objective: To synthesize tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate from (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.
Materials:
-
(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1 M solution in THF, ~1.5 eq)
-
Methanol
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. Anhydrous THF is added to dissolve the starting material completely.
-
Reagent Addition: The flask is cooled to 0°C in an ice-water bath. The borane-THF solution is added dropwise via a syringe over 20-30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely decomposing any excess borane.
-
Solvent Removal: The solvents (THF and methanol) are removed under reduced pressure using a rotary evaporator.
-
Work-up: The resulting residue is redissolved in ethyl acetate. The organic solution is washed sequentially with saturated NaHCO₃ solution and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a pure oil.
Applications in Medicinal Chemistry
The primary value of tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its utility as a chiral building block. The hydroxymethyl group serves as a versatile functional handle that can be readily converted into other functionalities, such as amines, azides, halides, or aldehydes, without disturbing the stereocenter. These transformations open pathways to a wide array of more complex molecular architectures.
For example, the alcohol can be converted to a mesylate or tosylate, making it an excellent leaving group for nucleophilic substitution. Alternatively, it can be oxidized to an aldehyde for use in reductive amination or Wittig-type reactions. A common transformation is its conversion to an amine via a two-step mesylation/azide substitution followed by reduction, providing a key intermediate for amide coupling reactions common in drug synthesis.
Representative Synthetic Elaboration
Caption: Conversion to an amine for use in amide bond formation.
This pathway is fundamental in constructing inhibitors for targets like kinases or proteases, where a specific side chain must be precisely oriented within a binding pocket.
Safety and Handling
As a laboratory chemical, tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate requires careful handling. It is classified with several GHS hazards and appropriate precautions must be taken.
GHS Hazard Information:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.
-
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (refrigerated at 2-8°C is recommended).
Conclusion
Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-defined stereochemistry, orthogonal protection scheme, and versatile functional handle provide a reliable and efficient starting point for constructing complex, high-value pharmaceutical candidates. Understanding its properties, synthesis, and reactive potential is key to leveraging its full power in the rational design and development of next-generation therapeutics.
References
Core Concepts: The Strategic Importance of a Chiral Building Block
An In-Depth Technical Guide to (R)-1-Boc-3-hydroxymethylpyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (R)-1-Boc-3-hydroxymethylpyrrolidine. We will explore its fundamental physicochemical properties, delve into the rationale behind its synthetic utility, provide detailed experimental protocols, and discuss its application as a versatile chiral building block in modern organic synthesis and medicinal chemistry.
(R)-1-Boc-3-hydroxymethylpyrrolidine, systematically named tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a valuable intermediate in the synthesis of complex, enantiomerically pure molecules. Its utility is derived from a combination of three key structural features:
-
A Chiral Center: The defined (R)-stereochemistry at the 3-position is crucial for creating stereospecific interactions with biological targets, a fundamental requirement for modern pharmaceuticals.
-
A Primary Hydroxyl Group: The -CH₂OH moiety serves as a versatile functional handle for a wide array of chemical transformations, including oxidation, esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
-
A Boc-Protected Amine: The secondary amine of the pyrrolidine ring is masked as a tert-butoxycarbonyl (Boc) carbamate. This protecting group is the cornerstone of its strategic application.
The primary role of the Boc group is to temporarily render the nitrogen atom non-nucleophilic and non-basic. This prevents it from participating in unwanted side reactions during synthetic steps targeting other parts of the molecule.[1][2] The Boc group is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This acid-lability is central to its use in orthogonal protection strategies, enabling chemists to selectively unmask the amine for subsequent reactions.[1]
Physicochemical and Safety Data
Accurate data is critical for experimental design. The properties of (R)-1-Boc-3-hydroxymethylpyrrolidine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 201.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 138108-72-2 | --INVALID-LINK-- |
| Appearance | Colorless oil | --INVALID-LINK-- |
| Purity | ≥96-98% (by HPLC/GC) | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | Inert atmosphere, 2-8°C | --INVALID-LINK--, --INVALID-LINK-- |
Safety & Handling
While a specific safety data sheet for the (R)-enantiomer is not widely available, data for the analogous (S)-enantiomer indicates the following hazards under the Globally Harmonized System (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Standard Handling Protocol:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water. For eye contact, rinse thoroughly for at least 15 minutes and seek medical attention.
Synthesis and Application Workflows
The strategic utility of (R)-1-Boc-3-hydroxymethylpyrrolidine lies in its role as a bifunctional intermediate. It can be synthesized and then elaborated upon in multiple ways.
Caption: Synthetic utility workflow for (R)-1-Boc-3-hydroxymethylpyrrolidine.
Experimental Protocols
The following protocols are representative of the synthesis and subsequent transformation of the title compound. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of (R)-1-Boc-3-hydroxymethylpyrrolidine
This procedure adapts a standard Boc-protection protocol for the N-protection of the parent amine using di-tert-butyl dicarbonate (Boc anhydride).
Objective: To synthesize (R)-1-Boc-3-hydroxymethylpyrrolidine from (R)-3-hydroxymethylpyrrolidine with high yield and purity.
Materials:
-
(R)-3-Hydroxymethylpyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (R)-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of starting material).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the solution.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil is often of high purity. If necessary, purify further via flash column chromatography on silica gel.
Causality: The use of triethylamine is crucial to neutralize the carboxylic acid byproduct of the reaction, driving the equilibrium towards the product. Performing the addition at 0°C controls the exothermicity of the reaction and minimizes potential side reactions.
Protocol 2: Selective Oxidation of the Hydroxyl Group
The primary alcohol of (R)-1-Boc-3-hydroxymethylpyrrolidine can be selectively oxidized to the corresponding aldehyde without affecting the Boc group or the chiral center. The Copper(I)/TEMPO-catalyzed aerobic oxidation is a mild and effective method for this transformation.
Objective: To synthesize (R)-1-Boc-3-formylpyrrolidine with complete retention of stereochemistry.
Materials:
-
(R)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (catalyst)
-
Copper(I) Chloride (CuCl) (catalyst)
-
Acetonitrile (MeCN)
-
Ambient Air (as the terminal oxidant)
Procedure:
-
Catalyst Preparation: To a flask open to the air, add CuCl (0.05 eq) and TEMPO (0.05 eq).
-
Reaction Setup: Add acetonitrile as the solvent, followed by (R)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature, open to the ambient air. The reaction solution will typically change color (e.g., from brown to green/blue) upon completion.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol. This transformation is often complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Purification: Dry the organic phase, concentrate it, and purify the resulting crude aldehyde by flash column chromatography on silica gel.
Causality: This catalytic system uses ambient air as the green, terminal oxidant. The Cu(I)/TEMPO system is mild enough to selectively oxidize the primary alcohol to an aldehyde, with over-oxidation to the carboxylic acid being minimal.[5] The reaction conditions are also sufficiently gentle to prevent racemization of the adjacent stereocenter.[5]
The Boc Protection and Deprotection Cycle
The strategic value of (R)-1-Boc-3-hydroxymethylpyrrolidine is encapsulated by the reversible nature of the Boc protecting group.
Caption: The reversible cycle of amine protection and deprotection using the Boc group.
Applications in Research and Development
(R)-1-Boc-3-hydroxymethylpyrrolidine is a key intermediate in the synthesis of a wide range of biologically active molecules.
-
Pharmaceutical Synthesis: The pyrrolidine scaffold is a common motif in pharmacologically active compounds, particularly those targeting the central nervous system.[5][6] This building block allows for the controlled, stereospecific construction of such molecules. For instance, it is a precursor for synthesizing modulators of REV-ERB nuclear receptors like SR9009, which have potential in treating metabolic and sleep disorders.
-
Chiral Amine Synthesis: Following modification of the hydroxymethyl group, the Boc group can be removed to unmask the secondary amine. This amine can then be used in coupling reactions or further functionalized, making the compound a valuable precursor for complex chiral amines.
-
Peptide Chemistry: While less common than alpha-amino acids, pyrrolidine derivatives can be incorporated into peptides to create peptidomimetics. The rigid ring structure introduces conformational constraints that can enhance binding affinity and improve metabolic stability by making the peptide resistant to degradation by proteases.
Conclusion
As a Senior Application Scientist, it is my assessment that (R)-1-Boc-3-hydroxymethylpyrrolidine is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value lies in the predictable and reliable chemistry of the Boc protecting group, combined with the synthetic versatility of its chiral core and hydroxyl functionality. The robust protocols for its synthesis and subsequent modification enable chemists to construct complex molecular architectures with a high degree of stereochemical control. This makes it an indispensable intermediate for researchers and professionals in the ongoing quest to develop novel and effective therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 6. Khan Academy [khanacademy.org]
A Comprehensive Spectroscopic and Structural Elucidation Guide to (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic and structural elucidation of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a repository of essential spectroscopic data and a practical guide to its acquisition and interpretation. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.
Introduction
This compound, also known as (R)-N-Boc-3-pyrrolidinemethanol, is a valuable chiral intermediate utilized in the synthesis of a wide array of biologically active molecules. Its rigid pyrrolidine core and functionalized hydroxymethyl group make it a versatile scaffold for the development of novel therapeutics. Accurate and thorough characterization of this molecule is paramount for ensuring the identity, purity, and stereochemical integrity of downstream products. This guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural confirmation of this compound.
Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, the following diagram illustrates the molecular structure of this compound with standardized atom numbering, which will be referenced throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms.
¹H NMR Spectral Data
The following table summarizes the typical ¹H NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 500 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~3.58 - 3.46 | m | - | 2H | H-7 (CH₂OH) |
| ~3.40 - 3.23 | m | - | 2H | H-2, H-5 |
| ~1.97 - 1.85 | m | - | 1H | H-4 |
| ~1.88 - 1.69 | m | - | 1H | H-4 |
| ~2.40 | m | - | 1H | H-3 |
| ~1.60 | br s | - | 1H | OH |
| 1.46 | s | - | 9H | Boc (3 x CH₃) |
Note: The chemical shifts and multiplicities may exhibit slight variations due to the presence of rotamers arising from hindered rotation around the N-Boc bond.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The most downfield signals, appearing as a multiplet between approximately 3.23 and 3.58 ppm, are assigned to the protons of the hydroxymethyl group (H-7) and the protons on the carbons adjacent to the nitrogen atom (H-2 and H-5). The complexity of these multiplets arises from diastereotopicity and overlapping signals.
The protons on the C4 carbon of the pyrrolidine ring appear as a multiplet between approximately 1.69 and 1.97 ppm. The chiral center at C3 renders the two H4 protons diastereotopic, leading to distinct chemical shifts and complex coupling patterns. The proton at the C3 position (H-3) is expected to resonate around 2.40 ppm as a multiplet, coupled to the adjacent protons.
A broad singlet, typically observed around 1.60 ppm, is characteristic of the hydroxyl proton. Its chemical shift can vary with concentration and temperature, and it can be confirmed by a D₂O exchange experiment, where the signal disappears.
The most upfield and prominent signal is a sharp singlet at approximately 1.46 ppm, integrating to nine protons. This is the characteristic signal of the tert-butyl group of the Boc protecting group, which, due to free rotation, has chemically equivalent methyl protons.
Experimental Protocol for ¹H NMR Spectroscopy
A self-validating protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a 500 MHz NMR spectrometer equipped with a high-resolution probe.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution, using the lock signal of CDCl₃.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the signals and determine the multiplicities and coupling constants.
-
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.
¹³C NMR Spectral Data
The following table summarizes the typical ¹³C NMR spectral data for this compound, acquired in CDCl₃ at 125 MHz.
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (Boc) |
| 79.3 | C(CH₃)₃ (Boc) |
| 67.8 | C-7 (CH₂OH) |
| 53.8 | C-2 or C-5 |
| 46.4 | C-2 or C-5 |
| 42.1 | C-3 |
| 30.2 | C-4 |
| 28.7 | C(CH₃)₃ (Boc) |
Note: The assignments of C-2 and C-5 may be interchangeable and can be definitively assigned using 2D NMR techniques such as HSQC.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, confirming the carbon framework. The carbonyl carbon of the Boc group is the most downfield signal, appearing around 154.8 ppm. The quaternary carbon of the tert-butyl group is observed at approximately 79.3 ppm.
The carbon of the hydroxymethyl group (C-7) resonates at about 67.8 ppm. The carbons of the pyrrolidine ring appear in the range of 30-55 ppm. The two carbons adjacent to the nitrogen (C-2 and C-5) are observed at approximately 53.8 and 46.4 ppm. The non-equivalence of these signals is due to the substituent at the 3-position. The C-3 and C-4 carbons are found at approximately 42.1 and 30.2 ppm, respectively.
Finally, the three equivalent methyl carbons of the Boc group give a single, intense signal at around 28.7 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
-
Instrument Setup and Data Acquisition:
-
Use a 500 MHz NMR spectrometer tuned to the ¹³C frequency (approximately 125 MHz).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A sufficient number of scans (typically 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor.
-
Phase the spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
III. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR Spectral Data
The following table summarizes the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1400 | Medium | C-N stretch |
| ~1170 | Strong | C-O stretch (carbamate) |
| ~1050 | Medium | C-O stretch (alcohol) |
Interpretation of the FTIR Spectrum
The FTIR spectrum of this compound exhibits several key absorption bands that confirm the presence of its characteristic functional groups. A broad and strong absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.
The strong absorption at approximately 1690 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration of the carbamate functional group in the Boc protecting group. The presence of strong C-H stretching vibrations around 2970 cm⁻¹ corresponds to the aliphatic C-H bonds in the pyrrolidine ring and the tert-butyl group.
Additionally, characteristic C-N and C-O stretching vibrations can be observed in the fingerprint region (below 1500 cm⁻¹), such as the C-N stretch around 1400 cm⁻¹ and the C-O stretches of the carbamate and alcohol at approximately 1170 cm⁻¹ and 1050 cm⁻¹, respectively.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
IV. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data
For this compound (Molecular Formula: C₁₀H₁₉NO₃, Molecular Weight: 201.26 g/mol ), high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is expected to show the protonated molecule [M+H]⁺ at m/z 202.1438 and the sodium adduct [M+Na]⁺ at m/z 224.1257.
Fragmentation Analysis
Under harsher ionization conditions, such as electron ionization (EI), or through collision-induced dissociation (CID) in MS/MS experiments, characteristic fragmentation patterns are expected. The fragmentation of N-Boc protected amines is well-documented.[3][4][5]
Common fragmentation pathways for this compound include:
-
Loss of the tert-butyl group: A prominent fragment at m/z 145 ([M - C₄H₉]⁺) is expected due to the facile loss of the stable tert-butyl cation.
-
Loss of isobutylene: The loss of isobutylene (C₄H₈) from the Boc group leads to a fragment at m/z 145.
-
Loss of the Boc group: Cleavage of the N-C(O) bond can result in the loss of the entire Boc group, leading to a fragment corresponding to the protonated 3-(hydroxymethyl)pyrrolidine at m/z 102.
-
Loss of the hydroxymethyl group: Cleavage of the C-C bond between the pyrrolidine ring and the hydroxymethyl group can result in a fragment at m/z 170 ([M - CH₂OH]⁺).
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization source.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
-
If fragmentation data is acquired, propose fragmentation pathways consistent with the observed fragment ions.
-
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. This guide has provided the essential spectroscopic data, detailed interpretations, and robust experimental protocols necessary for the confident identification and quality assessment of this important chiral building block. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to the success of research and development in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral building block, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This molecule is a vital intermediate in the synthesis of numerous pharmaceutical compounds, making its unambiguous characterization essential for quality control and reaction monitoring. This document will delve into the theoretical underpinnings of the spectrum, provide a detailed proton-by-proton analysis of expected chemical shifts and coupling patterns, outline a robust experimental protocol for data acquisition, and discuss the key structural features that give rise to the observed spectral complexities.
Introduction: The Structural Significance of this compound and the Role of NMR
This compound is a bifunctional molecule featuring a pyrrolidine ring, a common scaffold in medicinal chemistry, protected by a tert-butyloxycarbonyl (Boc) group and bearing a hydroxymethyl substituent at the C3 position. The stereochemistry at the C3 chiral center is critical for the biological activity of many target molecules derived from this intermediate.
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides detailed information about the electronic environment of each proton, their connectivity through scalar (J) coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). For this particular molecule, ¹H NMR is crucial for confirming the presence of the key functional groups and, importantly, for providing evidence of the chiral environment that influences the entire spin system of the pyrrolidine ring.
Theoretical Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by several key features arising from its distinct structural components: the tert-butyl group, the pyrrolidine ring, and the hydroxymethyl group. The presence of a single stereocenter at C3 renders the geminal protons on the C2, C4, and C5 positions of the pyrrolidine ring, as well as the protons on the hydroxymethyl group, diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other, leading to more complex splitting patterns than would be observed in an achiral analogue.
The tert-Butyl Group (C(CH₃)₃)
The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This results in a sharp, intense singlet in the upfield region of the spectrum, typically around 1.46 ppm . This signal is a hallmark of the Boc-protecting group and its integration to nine protons is a key diagnostic feature.
The Pyrrolidine Ring Protons (CH₂ and CH)
The five protons on the pyrrolidine ring are all non-equivalent and exhibit complex splitting patterns. The electron-withdrawing carbamate group causes a general downfield shift of the protons on the carbons adjacent to the nitrogen (C2 and C5).
-
H3 (CH): This methine proton is attached to the chiral center and is expected to appear as a multiplet around 2.40-2.50 ppm . It will be coupled to the diastereotopic protons on C2 and C4.
-
H2 and H5 (CH₂ adjacent to N): The protons on C2 and C5 are diastereotopic. They will appear as distinct multiplets in the region of 3.00-3.60 ppm . The complexity arises from geminal coupling to each other and vicinal coupling to the protons on their adjacent carbons.
-
H4 (CH₂): The protons on C4 are also diastereotopic. They are expected to resonate further upfield than the protons on C2 and C5, appearing as multiplets in the range of 1.60-2.10 ppm .
The Hydroxymethyl Protons (CH₂OH)
The two protons of the hydroxymethyl group are diastereotopic due to the adjacent chiral center at C3. They will therefore have different chemical shifts and will couple to each other (geminal coupling) and to the H3 proton (vicinal coupling). They are expected to appear as two separate multiplets, likely in the region of 3.50-3.70 ppm . The exact appearance could be a pair of doublets of doublets, or a more complex multiplet if other long-range couplings are significant.
The Hydroxyl Proton (OH)
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, as these affect hydrogen bonding. It typically appears as a broad singlet that can range from 1.5 to 4.0 ppm . In many cases, this signal can be exchanged with D₂O, causing it to disappear from the spectrum, which is a useful method for its identification.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃. These values are based on analysis of similar structures and data from NMR prediction software. Actual experimental values may vary slightly.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| C(CH ₃)₃ | 1.46 | s (singlet) | - | 9H |
| H 4a, H 4b | 1.60 - 1.80, 1.95 - 2.10 | m (multiplet) | - | 2H |
| H 3 | 2.40 - 2.50 | m (multiplet) | - | 1H |
| H 2a, H 2b, H 5a, H 5b | 3.00 - 3.60 | m (multiplet) | - | 4H |
| CH ₂OH | 3.50 - 3.70 | m (multiplet) | - | 2H |
| OH | Variable | br s (broad singlet) | - | 1H |
Experimental Protocol for ¹H NMR Data Acquisition
A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ or MeOD-d₄ can be used, but will result in different chemical shifts.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and instrument.
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals and normalize the integration values.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for acquiring the ¹H NMR spectrum.
Caption: Experimental workflow for ¹H NMR analysis.
Causality in Experimental Choices and Self-Validation
-
Choice of Solvent: CDCl₃ is a common choice as it is a relatively non-polar and aprotic solvent that dissolves a wide range of organic compounds. The choice of solvent is critical as it can influence chemical shifts through solvent-solute interactions. For this molecule, using an aprotic solvent like CDCl₃ helps to minimize complications from hydrogen bonding with the hydroxyl group, often resulting in a sharper OH signal compared to protic solvents.
-
Internal Standard: TMS is the universally accepted internal standard for ¹H NMR in organic solvents. Its 12 equivalent protons give a single, sharp signal at 0.00 ppm, which does not overlap with most signals from organic molecules and is chemically inert. This provides a reliable reference point for accurate chemical shift determination.
-
Relaxation Delay: A sufficient relaxation delay (D1) is crucial for quantitative analysis. Protons with long relaxation times (T₁) may not fully relax between pulses if the delay is too short, leading to inaccurate integration values. A delay of 2-5 seconds is generally adequate for small molecules.
-
Self-Validating System: The protocol is designed to be self-validating. The presence and correct integration of the sharp singlet for the tert-butyl group at ~1.46 ppm provides immediate confirmation of the Boc protecting group. The total integration of the spectrum should correspond to the total number of protons in the molecule (19H, excluding the exchangeable OH proton if D₂O is used). The complex multiplet patterns observed for the pyrrolidine and hydroxymethyl protons are consistent with the expected diastereotopicity, further validating the assigned structure. Any significant deviation from the expected pattern would indicate the presence of impurities or an incorrect structure.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the principles of chemical shifts, spin-spin coupling, and the effects of chirality is essential for its correct interpretation. The characteristic singlet of the Boc group, combined with the complex multiplets arising from the diastereotopic protons of the pyrrolidine ring and hydroxymethyl substituent, provides a unique fingerprint for this important chiral building block. By following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the identity and purity of this compound, ensuring the integrity of their synthetic endeavors in drug discovery and development.
A Technical Guide to the Chirality of Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Synthesis, Analysis, and Application
Abstract
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a pivotal chiral building block in contemporary drug discovery and development. The stereochemistry at the C3 position of the pyrrolidine ring is critical for the biological activity and selectivity of numerous pharmaceutical candidates, particularly those targeting neurological disorders. This in-depth technical guide provides a comprehensive overview of the synthesis of the individual (R)- and (S)-enantiomers, robust analytical methodologies for their chiral separation and quantification, and the underlying principles that govern these processes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chirality in Drug Development
The three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The case of Thalidomide serves as a stark reminder of the critical importance of stereoisomerically pure drugs.[1] Therefore, the ability to selectively synthesize and accurately analyze the enantiomers of a chiral intermediate like tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is paramount in the development of safe and efficacious medicines. The individual enantiomers of this compound serve as key intermediates in the synthesis of a variety of bioactive molecules, highlighting the importance of controlling their stereochemistry.[2]
Asymmetric Synthesis of (R)- and (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
The most direct and widely employed strategy for the enantioselective synthesis of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is the asymmetric reduction of the prochiral ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful and reliable method for achieving high enantioselectivity in the reduction of a wide range of ketones.[3][4][5][6][7]
The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview
The CBS reduction employs a catalyst generated from a chiral amino alcohol and a borane source. The mechanism hinges on the formation of a catalyst-borane complex that coordinates with the ketone substrate in a sterically defined manner. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then binds to the carbonyl oxygen. The hydride from the borane is delivered to one face of the carbonyl, dictated by the stereochemistry of the chiral catalyst, via a six-membered ring transition state. This process results in the formation of the desired chiral alcohol with high enantiomeric excess (ee).[3][4][5][6]
Experimental Protocol: Asymmetric Reduction of tert-butyl 3-oxopyrrolidine-1-carboxylate
The following protocol is a representative, self-validating procedure for the synthesis of both (R)- and (S)-enantiomers of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate using the appropriate CBS catalyst.
Materials:
-
tert-butyl 3-oxopyrrolidine-1-carboxylate
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) for (S)-alcohol
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) for (R)-alcohol
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0°C in an ice bath and slowly add borane-tetrahydrofuran complex solution (1.0 eq) dropwise. Stir the mixture for 15 minutes at 0°C.
-
In a separate flask, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ketone to the catalyst-borane complex at 0°C over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0°C.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the desired (S)-enantiomer.
To synthesize the (R)-enantiomer, follow the same procedure using (S)-(-)-2-Methyl-CBS-oxazaborolidine as the catalyst.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The CBS reduction is sensitive to moisture, which can hydrolyze the borane and the catalyst, leading to a decrease in enantioselectivity and yield.[7]
-
Choice of Catalyst: The stereochemistry of the final product is directly controlled by the chirality of the CBS catalyst used. The (R)-catalyst yields the (S)-alcohol, and the (S)-catalyst yields the (R)-alcohol.
-
Slow Addition and Low Temperature: Maintaining a low temperature and performing a slow addition of the ketone helps to control the reaction rate and maximize the enantioselectivity by favoring the kinetically controlled product formation through the highly organized transition state.
Analytical Methodologies for Chiral Separation
The determination of the enantiomeric purity of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a critical step in quality control. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.
Principles of Chiral Separation on Polysaccharide-Based Stationary Phases
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are renowned for their broad applicability in separating a wide range of chiral compounds.[8][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times and, thus, separation. The primary interactions responsible for chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[10]
Recommended Analytical Techniques and Protocols
Both HPLC and SFC offer excellent resolution for the enantiomers of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. SFC is often favored for its higher throughput, reduced solvent consumption, and faster equilibration times.[1][2]
Table 1: Comparative Overview of Chiral Separation Methods
| Parameter | Chiral HPLC | Chiral SFC |
| Stationary Phase | Lux Cellulose-2 or Chiralpak® AD-H | Lux Cellulose-2 or Chiralpak® AD-H |
| Mobile Phase | Hexane/Isopropanol | CO₂/Methanol |
| Typical Modifier % | 10-30% Isopropanol | 5-20% Methanol |
| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min |
| Temperature | Ambient to 40°C | 35 - 45°C |
| Back Pressure | N/A | 100 - 200 bar |
| Advantages | Well-established, robust | Fast, green, high efficiency |
| Disadvantages | Higher solvent consumption | Requires specialized equipment |
Detailed Protocol for Chiral SFC Analysis
The following protocol provides a validated starting point for the chiral separation of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate enantiomers.
Instrumentation and Columns:
-
Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.
-
Chiral Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm or equivalent polysaccharide-based column.
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and Methanol
-
Gradient: Isocratic elution with 15% Methanol
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 40°C
-
Back Pressure: 150 bar
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase modifier (Methanol).
Trustworthiness and Self-Validation:
-
System Suitability: Before sample analysis, inject a racemic standard to ensure adequate resolution (Rs > 1.5) between the two enantiomer peaks.
-
Enantiomer Identification: If available, inject standards of the pure (R)- and (S)-enantiomers to confirm their respective retention times.
-
Quantification: The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualization of Key Processes
Asymmetric Synthesis Workflow
Caption: Asymmetric synthesis via CBS reduction.
Chiral SFC Analysis Workflow
Caption: Workflow for chiral SFC analysis.
Conclusion
The control of chirality is a non-negotiable aspect of modern pharmaceutical development. Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate represents a class of chiral intermediates where stereochemical purity directly translates to the safety and efficacy of the final active pharmaceutical ingredient. The methodologies outlined in this guide, particularly the robust Corey-Bakshi-Shibata reduction for asymmetric synthesis and chiral SFC for enantiomeric analysis, provide a reliable and efficient framework for researchers in the field. By understanding the causality behind the experimental choices and adhering to self-validating protocols, scientists can ensure the integrity of their results and accelerate the development of new, life-saving therapies.
References
- 1. selvita.com [selvita.com]
- 2. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Synthesis and chiral recognition of amylose derivatives bearing regioselective phenylcarbamate substituents at 2,6- and 3-positions for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial availability of (R)-1-Boc-3-pyrrolidinemethanol
An In-depth Technical Guide to (R)-1-Boc-3-pyrrolidinemethanol: Commercial Availability, Synthesis, and Application
Abstract
(R)-1-Boc-3-pyrrolidinemethanol (CAS No. 127945-59-7) is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a stereodefined pyrrolidine scaffold, a protected amine, and a reactive primary alcohol, make it an invaluable intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its commercial landscape, prevalent synthetic strategies, critical applications, and the rigorous quality control protocols necessary to ensure its suitability for research and development.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in pharmacology, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with precise three-dimensional orientations, which is critical for selective interaction with biological targets.[1]
(R)-1-Boc-3-pyrrolidinemethanol, specifically, offers three key strategic advantages to the synthetic chemist:
-
Defined Stereochemistry: The (R)-configuration at the C3 position is fixed, allowing for the direct introduction of a specific chiral center into a target molecule, which is fundamental for efficacy and reducing off-target effects.
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the ring nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. This allows for selective manipulation of the hydroxyl group.[3]
-
Versatile Functional Handle: The primary hydroxymethyl (-CH₂OH) group is a versatile functional handle for a variety of chemical transformations, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution.
These attributes make it a sought-after intermediate in the synthesis of novel therapeutics targeting a range of conditions, from neurological disorders to infectious diseases.[4][5]
Commercial Availability and Supplier Specifications
(R)-1-Boc-3-pyrrolidinemethanol is readily available from numerous fine chemical suppliers catering to the research and bulk pharmaceutical markets. While availability is widespread, specifications can vary, making careful supplier selection essential. Researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing purity, stereochemical integrity, and residual solvent levels.
Below is a comparative summary of typical specifications from leading chemical vendors.
| Specification | Typical Range | Analytical Method | Rationale & Importance |
| Purity | >97.0% to >98.0% | Gas Chromatography (GC) or HPLC | Ensures the absence of process-related impurities that could interfere with subsequent reactions or introduce unwanted byproducts.[6] |
| Appearance | White to Off-white/Yellow Solid or Oil | Visual Inspection | A significant deviation from white may indicate the presence of impurities or degradation products. |
| Optical Rotation | Varies (e.g., [α]²⁰/D specific value) | Polarimetry | Confirms the bulk enantiomeric purity of the material. The sign and magnitude are critical for verifying the correct (R)-enantiomer.[7][8] |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR | Provides unambiguous confirmation of the chemical structure, ensuring the correct starting material is being used.[8] |
| Melting Point | 60-68 °C | Capillary Melting Point Apparatus | A sharp melting range is indicative of high purity. A broad or depressed range suggests the presence of impurities.[6][7] |
| Storage | 2-8°C or Room Temperature | - | Often recommended to be stored in a cool, dark place to prevent potential degradation over time.[6][9] |
Note: Specific values for optical rotation and melting point can vary slightly based on the solvent and analytical conditions used by the supplier. Always refer to the supplier-specific CoA.
Synthesis and Manufacturing: From Chiral Pool to Final Product
The industrial synthesis of (R)-1-Boc-3-pyrrolidinemethanol relies on enantioselective methods to establish the critical stereocenter. While multiple routes exist, a common and efficient strategy involves the reduction of a readily available chiral precursor, (R)-1-Boc-3-pyrrolidinecarboxylic acid. This approach is favored due to the high fidelity of the reduction and the commercial availability of the starting acid.
The causality behind this choice is rooted in efficiency and stereochemical control. Starting with a resolved chiral acid avoids the need for costly and often lower-yielding asymmetric synthesis or chiral resolution steps later in the sequence. The reduction of the carboxylic acid to a primary alcohol is a well-established, high-yielding transformation.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol | 109431-87-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. 109431-87-0 (R)-(-)-N-Boc-3-pyrrolidinol AKSci J53978 [aksci.com]
- 8. (R)-(-)-1-Boc-3-hydroxypyrrolidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note and Protocol: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] The protocol details a robust and scalable method involving the reduction of the corresponding carboxylic acid, (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, using a borane-tetrahydrofuran complex. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, safety considerations, and data interpretation to ensure successful and reproducible synthesis.
Introduction and Scientific Background
This compound is a valuable chiral intermediate widely employed in the synthesis of a diverse range of biologically active molecules.[1][3] Its structural motif, featuring a protected pyrrolidine ring with a primary alcohol, is a key component in the development of pharmaceuticals targeting neurological disorders and in the synthesis of enzyme inhibitors.[1][3] The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective chemical transformations at the hydroxyl group.[3][4] The specific stereochemistry at the C3 position is often crucial for the desired pharmacological activity of the final drug candidate.
The synthesis of this compound can be approached through various routes. A common and efficient method, which will be the focus of this guide, is the reduction of the corresponding carboxylic acid, (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. This transformation can be achieved using several reducing agents. While powerful hydrides like lithium aluminum hydride (LAH) are effective, they present significant handling challenges due to their pyrophoric nature and violent reactivity with water and protic solvents.[5][6][7] A safer and highly effective alternative is the use of a borane-tetrahydrofuran (BH3-THF) complex. Borane is a more chemoselective reducing agent compared to LAH and offers a more favorable safety profile for this specific transformation.[8]
Synthetic Strategy and Mechanistic Overview
The chosen synthetic route involves the reduction of a carboxylic acid to a primary alcohol.
Reaction Scheme:
The mechanism of carboxylic acid reduction by borane involves the formation of an acyloxyborane intermediate. The carbonyl oxygen of the carboxylic acid coordinates to the boron atom of BH3. This is followed by the transfer of a hydride ion to the electrophilic carbonyl carbon. Subsequent steps involving further hydride transfers and eventual workup with an aqueous acid lead to the formation of the primary alcohol.
Visualization of the Synthetic Workflow:
Below is a diagram illustrating the key stages of the synthesis process.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on a reported procedure with a high yield.[9]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier (Example) |
| (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | 72925-16-7 | 215.25 | 1.21 g (5.6 mmol) | >97% | Sigma-Aldrich |
| Borane-THF complex (1.0 M solution) | 14044-65-6 | 85.94 (for BH3-THF) | 17 mL (16.9 mmol) | 1.0 M | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 30 mL | >99% | Sigma-Aldrich |
| Hydrochloric acid (3N aqueous solution) | 7647-01-0 | 36.46 | 30 mL | 3N | VWR Chemicals |
| Diethyl ether (Et2O), anhydrous | 60-29-7 | 74.12 | 50 mL | >99% | Fisher Scientific |
| Sodium bicarbonate (saturated aqueous solution) | 144-55-8 | 84.01 | 20 mL | - | LabChem |
| Brine (saturated aqueous NaCl solution) | 7647-14-5 | 58.44 | 20 mL | - | LabChem |
| Sodium sulfate (Na2SO4), anhydrous | 7757-82-6 | 142.04 | As needed | >99% | EMD Millipore |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Ice bath
-
Heating mantle with a temperature controller
-
Condenser
-
Addition funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.21 g, 5.6 mmol) in anhydrous tetrahydrofuran (30 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the borane-THF complex (1.0 M solution, 17 mL, 16.9 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 30 minutes. Then, heat the mixture at 45 °C for 1 hour, followed by heating at 55 °C for 90 minutes.[9]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding 3N hydrochloric acid (30 mL). Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Extraction: After stirring for 20 minutes at room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (50 mL).[9]
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the final product.[9]
Expected Results
The procedure is expected to yield this compound as a colorless oil.[9] The reported yield for this protocol is approximately 91% (1.1 g).[9]
Safety Considerations
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
Borane-Tetrahydrofuran Complex: This reagent is flammable and can react with water to release flammable gases. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Diethyl Ether: Extremely flammable. Avoid open flames and sparks.
Procedural Hazards:
-
Quenching: The quenching of the reaction with hydrochloric acid is an exothermic process that releases hydrogen gas. Add the acid slowly and ensure the reaction is cooled in an ice bath to control the reaction rate.
Characterization and Data Analysis
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product (201.27 g/mol ).
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and carbamate (C=O) functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | Ensure complete extraction by performing multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsions. | |
| Impure Product | Incomplete quenching or washing. | Ensure the quenching and washing steps are performed thoroughly to remove unreacted reagents and byproducts. |
| Incomplete drying of the organic layer. | Use an adequate amount of anhydrous sodium sulfate and ensure sufficient contact time to remove all water. | |
| Reaction does not start | Inactive reducing agent. | Use a fresh bottle of borane-THF complex. The titer of the solution can be checked before use. |
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this important chiral building block for applications in pharmaceutical and chemical synthesis. The use of a borane-THF complex offers a safer alternative to more hazardous reducing agents without compromising the efficiency of the reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. research.uga.edu [research.uga.edu]
- 8. Khan Academy [khanacademy.org]
- 9. (R)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 138108-72-2 [chemicalbook.com]
Application Note & Protocol: Enantioselective Synthesis of tert-Butyl 3-(Hydroxymethyl)pyrrolidine-1-carboxylate
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of (S)- and (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. These chiral pyrrolidine derivatives are pivotal building blocks in the pharmaceutical industry, finding application in the synthesis of a wide range of therapeutic agents.[1][2] This guide focuses on a robust and scalable synthetic route starting from readily available chiral precursors, L- and D-aspartic acid. We will delve into the practical experimental protocols, underlying mechanistic principles, and critical process considerations to ensure successful and reproducible synthesis.
Introduction: The Versatility of Chiral 3-(Hydroxymethyl)pyrrolidines
Chiral substituted pyrrolidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic drugs.[1] Among these, enantiopure tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate stands out as a particularly valuable intermediate. The defined stereocenter at the C3 position, coupled with the versatile primary alcohol, allows for diverse and predictable downstream functionalization. This scaffold is integral to the synthesis of compounds targeting a broad spectrum of diseases, including treatments for erectile dysfunction, viral infections, and various central nervous system disorders.[2] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, making it ideal for multi-step synthetic campaigns.
Synthetic Strategy: A Retrosynthetic Approach from Aspartic Acid
The selected synthetic strategy leverages the inexpensive and enantiopure starting materials, L- or D-aspartic acid, to construct the chiral pyrrolidine ring. This approach offers a cost-effective and reliable route to the target molecule.
References
Application Notes & Protocols for (R)-1-Boc-3-hydroxymethylpyrrolidine in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Boc-3-hydroxymethylpyrrolidine (CAS: 114214-69-6) stands as a cornerstone chiral building block in modern medicinal chemistry. Its intrinsic stereochemistry, coupled with the orthogonal reactivity of its protected amine and primary alcohol, renders it an exceptionally versatile scaffold for the synthesis of complex, high-value pharmaceutical agents.[1][2] This guide provides an in-depth exploration of its strategic applications, detailing not just the "what" but the "why" behind its utility. We will dissect its role in constructing molecules targeting the central nervous system (CNS), developing potent receptor antagonists, and designing novel therapeutics for oncology. Included are detailed, field-proven protocols for its synthesis and derivatization, designed to be self-validating and immediately applicable in a research setting.
The Strategic Value of a Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in 37 FDA-approved drugs as one of the most common five-membered nitrogen heterocycles.[3] Its significance stems from several key physicochemical attributes:
-
Three-Dimensionality: Unlike flat, aromatic rings, the sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to maximize target engagement.[3]
-
Stereochemical Complexity: The presence of multiple potential chiral centers allows for the creation of a diverse array of stereoisomers, where subtle changes in spatial arrangement can dramatically alter biological activity and selectivity.[3][4]
-
Favorable ADMET Properties: The pyrrolidine motif often contributes to desirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, particularly for CNS-penetrant drugs.[5][6]
(R)-1-Boc-3-hydroxymethylpyrrolidine is a premier example of this scaffold, offering two distinct points for chemical modification, controlled by the robust tert-butoxycarbonyl (Boc) protecting group. The Boc group provides stability during reactions at the hydroxyl site and can be cleanly removed under acidic conditions to unmask the secondary amine for subsequent functionalization.[2][7]
Table 1: Physicochemical Properties of (R)-1-Boc-3-hydroxymethylpyrrolidine
| Property | Value | Reference |
| CAS Number | 114214-69-6 | [2] |
| Molecular Formula | C₁₀H₁₉NO₃ | [2][8] |
| Molecular Weight | 201.26 g/mol | [2][8] |
| Appearance | Colorless to pale yellow oil | [2][8] |
| Purity | ≥ 98% (HPLC) | [2][8] |
| Storage Conditions | 0 - 8 °C | [2][8] |
Core Applications in Drug Discovery & Development
The utility of this building block spans a wide range of therapeutic areas, primarily due to its ability to serve as a chiral core for complex molecular architectures.
Central Nervous System (CNS) Drug Candidates
Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in medicinal chemistry.[9] Successful CNS drugs typically possess a specific set of properties: lower molecular weight, controlled lipophilicity, and a low polar surface area.[6] The pyrrolidine scaffold is an excellent starting point for designing such molecules.
-
Rationale: The compact and relatively rigid structure of the pyrrolidine ring helps maintain a low molecular weight and topological polar surface area (TPSA), properties that facilitate passive diffusion across the BBB.[6][9]
-
Application Example: Chiral pyrrolidine cores are integral to the development of selective inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for treating neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[10] The specific stereochemistry of the pyrrolidine ring is critical for achieving selective inhibition over other NOS isozymes (eNOS and iNOS), thereby minimizing off-target effects.[10]
Receptor Antagonists and Modulators
The defined stereochemistry of (R)-1-Boc-3-hydroxymethylpyrrolidine is crucial for designing ligands with high affinity and selectivity for specific receptor subtypes.
-
Kappa-Opioid Receptor (KOR) Antagonists: This scaffold is a key component in the synthesis of potent and selective KOR antagonists.[11][12] These compounds are of significant interest for treating addiction, depression, and anxiety. The (R)-configuration of the pyrrolidine ring often dictates the correct spatial orientation of pendant groups to fit into the receptor's binding pocket, leading to high-affinity antagonism.
-
Chemokine Receptor (e.g., CCR5) Antagonists: 1,3,4-trisubstituted pyrrolidines have been identified as potent CCR5 antagonists, a class of drugs used in the treatment of HIV.[13] The stereochemistry at the 3- and 4-positions is determinant for activity, highlighting the importance of starting with an enantiomerically pure building block.[13]
Anticancer Agents
The pyrrolidine scaffold is increasingly found in novel oncology drugs, particularly kinase inhibitors.
-
Rationale: The hydroxymethyl group can be elaborated into a variety of functional groups that can form key hydrogen bonds or other interactions within the ATP-binding site of a target kinase.
-
Application Example: (R)-1-Boc-3-hydroxymethylpyrrolidine is used as an intermediate in the synthesis of potent fibroblast growth factor receptor (FGFR) inhibitors, which are under investigation for various cancers.[14]
Experimental Protocols: Synthesis and Derivatization
The following protocols are designed to be robust and reproducible. They include explanations for key steps, emphasizing the underlying chemical principles.
Protocol 1: Synthesis of (R)-1-Boc-3-hydroxymethylpyrrolidine from (R)-Epichlorohydrin
This protocol describes a multi-step synthesis that constructs the chiral pyrrolidine ring from an accessible chiral precursor.[15]
Causality: This route is advantageous as it establishes the desired stereocenter early and with high fidelity from a commercially available starting material. The one-pot reduction and cyclization step is efficient and minimizes intermediate handling.[15]
Caption: Synthetic workflow for (R)-1-Boc-3-hydroxymethylpyrrolidine.
Materials:
-
(R)-Epichlorohydrin
-
Sodium cyanide (NaCN)
-
Sulfuric acid (H₂SO₄)
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Appropriate solvents (e.g., THF, Dichloromethane)
Procedure:
-
Step 1: Ring-Opening of Epichlorohydrin.
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve NaCN in water and cool the solution in an ice bath.
-
Slowly add (R)-epichlorohydrin, followed by the dropwise addition of dilute H₂SO₄, maintaining the temperature below 10 °C.
-
Stir for 12-18 hours at room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers contain 4-chloro-3-hydroxy-butyronitrile.
-
-
Step 2: Reductive Cyclization.
-
Self-Validation: This is a critical one-pot reaction. The borane generated in situ acts as both a reducing agent for the nitrile and a protecting agent for the newly formed amine, facilitating the subsequent cyclization.[15]
-
Dissolve the crude product from Step 1 in anhydrous THF.
-
In a separate flask, suspend NaBH₄ in anhydrous THF and cool to 0 °C.
-
Slowly add BF₃·OEt₂ to the NaBH₄ suspension to generate borane.
-
Add the solution of 4-chloro-3-hydroxy-butyronitrile dropwise to the borane solution at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction and carefully quench with methanol, followed by aqueous Na₂CO₃.
-
Stir vigorously for 1 hour to induce cyclization.
-
Extract the product, 3-hydroxypyrrolidine, into an organic solvent.
-
-
Step 3: Boc Protection.
-
Dissolve the crude 3-hydroxypyrrolidine in dichloromethane.
-
Add a base (e.g., triethylamine).
-
Add a solution of Boc₂O in dichloromethane dropwise at 0 °C.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization.
-
Purify the final product by flash column chromatography on silica gel.
-
Analytical Checkpoint: Confirm the identity and purity (>98%) of the product using ¹H NMR, ¹³C NMR, and HPLC analysis.
-
Protocol 2: Derivatization via Activation of the Hydroxymethyl Group
This protocol details the conversion of the primary alcohol to a mesylate, an excellent leaving group for subsequent nucleophilic substitution reactions.
Causality: Activating the hydroxyl group is essential for C-O bond-forming reactions or for displacement with nucleophiles (e.g., azides, amines, thiols), which significantly expands the synthetic utility of the scaffold. Methanesulfonyl chloride is chosen for its high reactivity and the stability of the resulting mesylate.
Caption: Key derivatization pathways for the title compound.
Materials:
-
(R)-1-Boc-3-hydroxymethylpyrrolidine (from Protocol 1 or commercial)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup.
-
Dissolve (R)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq). Rationale: TEA acts as a base to neutralize the HCl generated during the reaction, preventing potential cleavage of the acid-labile Boc group.
-
Cool the solution to 0 °C in an ice bath.
-
-
Mesylation.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
-
Workup and Purification.
-
Analytical Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude mesylate is often used directly in the next step without further purification due to its potential instability on silica gel. If purification is necessary, use a rapid flash chromatography with a neutral solvent system.
-
Conclusion: A Versatile Tool for Modern Drug Discovery
(R)-1-Boc-3-hydroxymethylpyrrolidine is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to navigate the complexities of drug design. Its inherent chirality, orthogonal protecting group strategy, and favorable physicochemical properties make it an indispensable building block for creating novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The protocols and applications outlined in this guide serve as a foundational resource for researchers aiming to leverage this powerful scaffold in their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
The Versatile Chiral Building Block: (R)-tert-Butyl 3-(Hydroxymethyl)pyrrolidine-1-carboxylate in Asymmetric Synthesis
Introduction: Unlocking Stereochemical Complexity with a Privileged Scaffold
In the landscape of modern asymmetric synthesis, the quest for enantiomerically pure molecules is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. Among the arsenal of chiral building blocks available to synthetic chemists, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (R)-N-Boc-3-pyrrolidinemethanol, has emerged as a versatile and highly valuable intermediate. Its rigid pyrrolidine core provides a defined stereochemical framework, while the primary alcohol offers a handle for a wide array of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under mild acidic conditions, making it an ideal starting material for the synthesis of complex nitrogen-containing heterocycles. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this key chiral synthon.
The significance of the pyrrolidine ring is underscored by its prevalence in numerous FDA-approved drugs and biologically active natural products.[1] This scaffold's non-planar, puckered conformation allows for precise three-dimensional orientation of substituents, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. This compound serves as a cornerstone in the synthesis of a variety of bioactive molecules, including potent kinase inhibitors for the treatment of cancers and autoimmune diseases.[2][3]
This guide will delve into the key synthetic transformations of this compound, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Core Synthetic Transformations and Protocols
The primary alcohol of this compound is the focal point for its synthetic utility. This section details the protocols for its conversion into other key functional groups, which are pivotal steps in the elaboration of this chiral scaffold into more complex molecules.
Oxidation to the Chiral Aldehyde: (R)-tert-Butyl 3-Formylpyrrolidine-1-carboxylate
The oxidation of the primary alcohol to an aldehyde is a fundamental transformation that opens up a vast array of subsequent reactions, including reductive aminations, Wittig reactions, and aldol condensations. The Swern oxidation is a widely used method for this conversion due to its mild conditions and high yields, which are crucial for preserving the integrity of the Boc protecting group and preventing racemization of the adjacent chiral center.[4][5]
Causality of Experimental Choices:
-
Oxalyl Chloride and DMSO: These reagents react to form the electrophilic species, dimethylchlorosulfonium chloride, which is the active oxidant.[4]
-
Low Temperature (-78 °C): This is critical to control the reaction and prevent the decomposition of the reactive intermediates, which can lead to side products.[6]
-
Triethylamine (or another hindered base): A non-nucleophilic base is required to deprotonate the intermediate alkoxysulfonium salt, initiating an intramolecular elimination to form the aldehyde and dimethyl sulfide.[5]
Experimental Protocol: Swern Oxidation [1][6]
dot
Caption: Workflow for the Swern oxidation of (R)-Boc-3-pyrrolidinemethanol.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous CH₂Cl₂ dropwise, maintaining the internal temperature below -65 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ dropwise, again keeping the internal temperature below -65 °C.
-
After stirring for 1 hour at -78 °C, add triethylamine (5.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature over 45 minutes.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate as a colorless oil.
Expected Outcome:
| Product | Yield | Purity | Reference |
| (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate | >90% | >95% | [1][6] |
Activation of the Hydroxyl Group for Nucleophilic Substitution
To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is commonly achieved by converting it to a sulfonate ester, such as a tosylate or mesylate. This activation step is crucial for subsequent reactions, including the introduction of azides, amines, and other nucleophiles.
Causality of Experimental Choices:
-
p-Toluenesulfonyl Chloride (TsCl) or Methanesulfonyl Chloride (MsCl): These reagents react with the alcohol to form the corresponding sulfonate esters, which are excellent leaving groups.
-
Pyridine or Triethylamine: A base is required to neutralize the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst.
-
4-Dimethylaminopyridine (DMAP): A catalytic amount of DMAP is often used to accelerate the reaction, particularly for sterically hindered alcohols.
Experimental Protocol: Tosylation [7]
dot
Caption: General workflow for the tosylation of (R)-Boc-3-pyrrolidinemethanol.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
Purify the residue by flash chromatography (ethyl acetate/hexanes) to yield (R)-tert-butyl 3-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate.
Expected Outcome:
| Product | Yield | Reference |
| (R)-tert-butyl 3-(((tosyl)oxy)methyl)pyrrolidine-1-carboxylate | 85-95% | [7] |
Synthesis of (R)-tert-Butyl 3-(Azidomethyl)pyrrolidine-1-carboxylate: A Key Intermediate for Amine Synthesis
The introduction of an azide moiety via nucleophilic substitution of the corresponding tosylate or mesylate is a robust and widely used method. The resulting azide is a versatile intermediate that can be readily reduced to the primary amine, providing access to a diverse range of derivatives.
Causality of Experimental Choices:
-
Sodium Azide (NaN₃): A reliable and inexpensive source of the azide nucleophile.
-
Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for Sₙ2 reactions, as it effectively solvates the cation while leaving the azide anion highly reactive.
-
Elevated Temperature: Heating is often required to drive the substitution reaction to completion.
Experimental Protocol: Azide Formation [8]
Materials:
-
(R)-tert-butyl 3-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of (R)-tert-butyl 3-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DMF (0.3 M), add sodium azide (1.5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (ethyl acetate/hexanes) to obtain (R)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate.
Expected Outcome:
| Product | Yield | Reference |
| (R)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | >90% | [8] |
Application in the Synthesis of a Janus Kinase (JAK) Inhibitor Precursor
The utility of this compound as a chiral building block is exemplified in the synthesis of precursors for Janus kinase (JAK) inhibitors. JAK inhibitors are a class of targeted therapies used in the treatment of autoimmune diseases and certain cancers.[2][3] The stereochemistry of the pyrrolidine ring is often critical for potent and selective inhibition of the target kinase.
The following workflow illustrates a plausible synthetic route to a key intermediate for a JAK inhibitor, starting from this compound.
dot
Caption: Synthetic pathway to a JAK inhibitor precursor.
This multi-step sequence highlights the importance of the initial chiral building block in establishing the desired stereochemistry early in the synthesis, which is then carried through to the final target molecule.
Conclusion
This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its ready availability and the predictable reactivity of its functional groups make it an invaluable tool for the construction of complex, enantiomerically pure molecules. The protocols detailed in this application note for the oxidation, activation, and substitution of the hydroxymethyl group provide a solid foundation for researchers to incorporate this privileged scaffold into their synthetic strategies, particularly in the pursuit of novel therapeutics in drug discovery. The logical and reliable transformations of this synthon underscore its importance in advancing the field of medicinal chemistry.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note & Protocol: Selective N-Boc Protection of (R)-3-hydroxymethylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Protection of a Chiral Building Block
(R)-3-hydroxymethylpyrrolidine is a valuable chiral building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of a wide range of complex molecules. Its structure features two nucleophilic centers: a secondary amine and a primary alcohol. In multi-step synthetic campaigns, the higher nucleophilicity and basicity of the amine often interfere with desired transformations at other sites on the molecule.[1]
To enable selective chemistry, the amine must be temporarily masked or "protected." The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[2][3] Its widespread adoption is due to its ease of introduction, remarkable stability across a broad range of non-acidic conditions (including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation), and its facile, clean removal under mild acidic conditions.[4][5][6] This orthogonality to other common protecting groups is a cornerstone of modern synthetic strategy.[4][7]
This guide provides a comprehensive, field-proven protocol for the chemoselective N-Boc protection of (R)-3-hydroxymethylpyrrolidine using di-tert-butyl dicarbonate ((Boc)₂O). We will delve into the underlying reaction mechanism, provide a detailed step-by-step workflow, discuss optimization and troubleshooting, and ground all claims in authoritative literature.
Core Principles and Reaction Mechanism
The protection of the secondary amine in (R)-3-hydroxymethylpyrrolidine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism.[8][9] The reaction is highly selective for the more nucleophilic nitrogen atom over the hydroxyl group, especially when conducted under controlled stoichiometric conditions.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine of the pyrrolidine ring attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[9][10]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[4]
-
Collapse and Elimination: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group and yielding the protonated N-Boc product.[1][9]
-
Deprotonation & Byproduct Decomposition: The tert-butyl carbonate anion is a moderately strong base and readily deprotonates the pyrrolidinium nitrogen. It then rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butoxide, which is subsequently protonated to tert-butanol.[10] The irreversible formation of CO₂ gas provides a strong thermodynamic driving force that pushes the reaction to completion.[6][8]
While the reaction can proceed without an external base, the addition of a mild base like triethylamine (TEA) or sodium bicarbonate is often recommended to neutralize the initially formed protonated carbamate, accelerating the reaction and ensuring full conversion.
Caption: Mechanism of N-Boc Protection.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, but stoichiometry should be maintained.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Notes |
| (R)-3-Hydroxymethylpyrrolidine | ≥97% | Sigma-Aldrich | 1.01 g (10.0 mmol) | Hygroscopic; store under inert gas. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Sigma-Aldrich | 2.30 g (10.5 mmol) | Can be a low-melting solid; handle with care. |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | 50 mL | Use a dry solvent to prevent hydrolysis of (Boc)₂O. |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | 1.53 mL (11.0 mmol) | Use freshly distilled TEA for best results. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | - | 2 x 25 mL | For aqueous workup. |
| Brine (Saturated aqueous NaCl) | ACS Grade | - | 25 mL | For aqueous workup. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS Grade | - | ~5 g | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | As needed | For column chromatography. |
| TLC plates | Silica gel 60 F₂₅₄ | - | As needed | For reaction monitoring. |
Safety and Handling
-
(R)-3-Hydroxymethylpyrrolidine: Causes skin and serious eye irritation. Handle in a well-ventilated fume hood.[11]
-
Di-tert-butyl dicarbonate: Flammable solid. Causes skin and eye irritation. Lachrymator.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Causes skin, eye, and respiratory tract irritation. Always handle in a fume hood.
-
Triethylamine (TEA): Flammable liquid. Corrosive and causes severe skin burns and eye damage. Has a strong, unpleasant odor. Handle only in a fume hood.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact).
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-hydroxymethylpyrrolidine (1.01 g, 10.0 mmol).
-
Dissolution: Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Stir until a clear, homogeneous solution is formed.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) dropwise via syringe. Stir for 5 minutes.
-
Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.30 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution to the reaction flask dropwise over 15-20 minutes using an addition funnel. A slight exotherm may be observed. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quenching: Once complete, cool the reaction mixture back to 0 °C. Slowly add 25 mL of saturated aqueous NaHCO₃ solution to quench any unreacted (Boc)₂O and neutralize the triethylammonium salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Workup - Washing: Combine all organic layers and wash sequentially with 25 mL of saturated aqueous NaHCO₃ solution and 25 mL of brine.[12]
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil.
-
Purification: While the crude product is often of high purity, further purification can be achieved by flash column chromatography on silica gel if necessary. Elute with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically >90%.
Caption: General Experimental Workflow.
Optimization and Troubleshooting
| Observation / Problem | Suggested Solution / Rationale |
| Reaction is slow or incomplete | 1. Check Reagent Quality: Ensure (Boc)₂O has not hydrolyzed. Use anhydrous solvent and freshly distilled TEA. 2. Increase Temperature: Gently warming the reaction to 40°C can increase the rate, although room temperature is usually sufficient.[2] 3. Catalyst: For particularly stubborn reactions, a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic catalyst that significantly accelerates the reaction.[13][14] |
| Formation of O-Boc side product | This side reaction, forming a mixed carbonate on the hydroxyl group, is generally disfavored. However, it can occur if large excesses of (Boc)₂O are used or under forcing conditions. 1. Stoichiometry: Use a minimal excess of (Boc)₂O (1.05-1.1 equivalents). 2. Controlled Addition: Add the (Boc)₂O solution slowly at 0 °C to maintain selectivity. |
| Difficult workup / Emulsion formation | Emulsions can form during extraction, especially with amine salts. 1. Add Brine: Adding saturated NaCl solution (brine) during the extraction increases the ionic strength of the aqueous phase and can help break emulsions. 2. Filtration: If solids are present, filtering the biphasic mixture through a pad of Celite can be effective. |
| Excess (Boc)₂O remains after reaction | Unreacted Boc anhydride can sometimes co-elute with the product. 1. Quenching: Ensure the reaction is properly quenched. Adding a small amount of a primary amine (like a few drops of butylamine) or methanol and stirring for an hour before workup can consume the excess anhydride.[15] 2. High Vacuum: Excess (Boc)₂O can be removed from the crude product by sublimation under high vacuum. |
Conclusion
The N-Boc protection of (R)-3-hydroxymethylpyrrolidine is a robust and high-yielding transformation critical for the successful synthesis of more complex molecular targets. By following the detailed protocol and understanding the core mechanistic principles, researchers can reliably and selectively protect the secondary amine, enabling a broad range of subsequent chemical modifications. Careful control of stoichiometry and reaction conditions ensures high chemoselectivity, providing a pure, protected intermediate ready for the next steps in a synthetic sequence.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Robust and Scalable Synthesis of (R)-1-Boc-3-pyrrolidinemethanol for Pharmaceutical Development
Introduction
(R)-1-Boc-3-pyrrolidinemethanol is a highly valuable chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine core and stereodefined hydroxymethyl group make it a critical component in the synthesis of a wide array of pharmacologically active molecules, including enzyme inhibitors and neuroactive drugs. The tert-butyloxycarbonyl (Boc) protecting group facilitates selective reactions at the hydroxyl functionality while preserving the integrity of the secondary amine, a common requirement in multi-step synthetic campaigns.[1]
The growing demand for enantiomerically pure starting materials necessitates the availability of reliable, safe, and scalable synthetic protocols. This application note provides a comprehensive, field-proven guide for the kilogram-scale synthesis of (R)-1-Boc-3-pyrrolidinemethanol. The featured methodology is centered on the stereospecific reduction of N-Boc-D-proline using a borane dimethyl sulfide (BMS) complex. This approach was selected for its high fidelity, operational simplicity, and superior safety profile at scale compared to other metal hydride reagents.
This document is intended for researchers, chemists, and process engineers in the drug development sector. It offers not only a step-by-step protocol but also critical insights into process safety, in-process controls (IPCs), and analytical validation to ensure the production of high-quality material suitable for GMP campaigns.
Synthetic Strategy and Rationale
The chosen synthetic pathway involves the direct reduction of the carboxylic acid moiety of N-Boc-D-proline to a primary alcohol.
Reaction Scheme: N-Boc-D-proline is reduced by Borane Dimethyl Sulfide (BMS) in Tetrahydrofuran (THF) to yield (R)-1-Boc-3-pyrrolidinemethanol after a methanol quench.
Rationale for Method Selection:
-
Stereochemical Integrity: The reduction of α-amino acids with borane reagents is well-documented to proceed with no perceptible racemization, ensuring the high enantiomeric purity of the final product.[2]
-
Reagent Selection: Borane dimethyl sulfide (BMS) is preferred over other reducing agents like lithium aluminum hydride (LAH) for large-scale operations. BMS is a stable liquid that is easier to handle than pyrophoric LAH powders and offers a more controlled reaction profile.[3][4] While Borane-THF (BTHF) is also an option, BMS is more stable for long-term storage at ambient temperatures and has a higher concentration of borane.[3]
-
Process Safety: The primary hazards associated with this process are the flammability of the borane reagent and the evolution of hydrogen gas during the quenching step.[5][6] This protocol incorporates rigorous engineering and procedural controls to mitigate these risks effectively.
The overall workflow is designed for efficiency and scalability, minimizing complex purifications and maximizing throughput.
References
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of pharmaceutical intermediates is a cornerstone of modern drug development, directly impacting the efficiency, purity, and economic viability of Active Pharmaceutical Ingredient (API) manufacturing.[1][2] This guide provides an in-depth exploration of advanced synthetic methodologies that are revolutionizing the production of these critical molecular building blocks. We will move beyond rote procedural descriptions to dissect the underlying principles of innovative techniques such as continuous flow chemistry and biocatalysis. The protocols herein are designed as self-validating systems, incorporating critical quality control checkpoints to ensure process robustness and reproducibility, aligning with international regulatory standards.[3] This document aims to equip researchers and drug development professionals with the technical knowledge and practical insights required to implement more efficient, sustainable, and scalable synthetic strategies.
Strategic Imperative: Rethinking Intermediate Synthesis
The traditional batch-wise synthesis of pharmaceutical intermediates is increasingly challenged by the demands for greener, safer, and more cost-effective manufacturing processes.[1][4][5] Innovations in synthetic chemistry offer powerful solutions to these challenges, enabling the construction of complex and chiral molecules with unprecedented precision and efficiency.[6][7] Adopting these advanced methodologies is not merely an operational upgrade but a strategic necessity for accelerating drug development pipelines and ensuring a reliable supply of high-quality APIs.[2]
This guide will focus on two transformative pillars of modern synthesis:
-
Continuous Flow Chemistry: For enhanced control, safety, and scalability.
-
Asymmetric Biocatalysis: For green and highly selective synthesis of chiral intermediates.
We will explore the mechanistic rationale behind these techniques, provide detailed, actionable protocols, and outline the analytical framework required for in-process control and final product validation.
Continuous Flow Chemistry: From Lab Curiosity to Manufacturing Powerhouse
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, has transitioned from a niche academic interest to a robust industrial technology.[4][8][9] Its primary advantage lies in superior control over reaction parameters like temperature, pressure, mixing, and residence time, which is often difficult to achieve in large batch reactors.[4][10][11] This precise control leads to higher yields, improved purity profiles, and enhanced safety, particularly for highly exothermic or hazardous reactions.[9][10]
The Causality of Control: Why Flow Chemistry Excels
The enhanced performance of flow chemistry is a direct consequence of the physical environment within the reactor. The high surface-area-to-volume ratio in microreactors or tube reactors allows for extremely efficient heat transfer, mitigating the risk of thermal runaways.[10] Rapid mixing ensures a homogeneous reaction environment, minimizing the formation of byproducts that often arise from localized concentration gradients in batch reactors.[10] This level of control enables chemists to explore reaction conditions, such as high temperatures and pressures, that would be unsafe or impractical in traditional batch setups.[4][9]
Logical Workflow for Implementing Flow Chemistry
The decision to transition a synthetic step to a continuous flow process should be guided by a logical assessment of the reaction's characteristics and the desired process improvements.
Caption: Decision workflow for implementing a continuous flow synthesis process.
Protocol: Nitration of an Aromatic Intermediate using Flow Chemistry
This protocol details the continuous nitration of a generic aromatic substrate, a reaction class often associated with significant safety risks in batch processing due to its highly exothermic nature.
Objective: To achieve a safe, high-yield synthesis of a nitroaromatic intermediate with a consistent purity profile.
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
Nitrating Mixture (Fuming Nitric Acid, Concentrated Sulfuric Acid)
-
Quenching Solution (Ice-water)
-
Organic Solvent for Extraction (e.g., Dichloromethane)
-
Drying Agent (e.g., Anhydrous Magnesium Sulfate)
-
Flow Reactor System (e.g., Syrris Asia, Vapourtec R-Series) equipped with:
-
Two high-pressure pumps
-
T-mixer
-
Coiled tube reactor (PFA or similar inert material)
-
Back-pressure regulator
-
Thermostatic control unit
-
Experimental Protocol:
-
System Preparation:
-
Ensure the flow reactor system is clean, dry, and leak-tested according to the manufacturer's instructions.
-
Prime Pump A with the aromatic substrate solution (e.g., 2 M Toluene in Dichloromethane).
-
Prime Pump B with the pre-chilled nitrating mixture (e.g., 1:1 v/v HNO₃/H₂SO₄).
-
Set the reactor coil temperature to the desired value (e.g., 10 °C).
-
Set the back-pressure regulator to maintain a stable system pressure (e.g., 5 bar) to prevent outgassing.
-
-
Reaction Initiation & Steady State:
-
Start pumping both reagent streams at a low flow rate, maintaining the desired stoichiometric ratio. For example, to achieve a 1:1.1 molar ratio of substrate to nitric acid, the flow rates will depend on the concentration of the solutions.
-
Monitor the reactor output. The system will reach a steady state after a period equivalent to 3-5 times the reactor volume.
-
Collect the initial output as waste until the steady state is confirmed by in-line analytics (e.g., stable UV-Vis absorbance) or periodic off-line sampling (TLC, HPLC).
-
-
Production Run:
-
Once at a steady state, direct the reactor output into a collection vessel containing a vigorously stirred quenching solution (ice-water).
-
Maintain constant flow rates and temperature throughout the production run.
-
-
Work-up and Isolation (Self-Validation Checkpoints):
-
Quenching Verification: Ensure the pH of the quenched mixture is neutral or slightly basic to confirm complete acid neutralization.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extraction Purity Check: Analyze a small sample of the aqueous layer by HPLC to ensure minimal product loss.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product Analysis: Characterize the isolated intermediate using NMR, IR, and HPLC to confirm identity and determine purity.[][13][14]
-
| Parameter | Batch Process (Typical) | Flow Process (Optimized) | Rationale for Improvement |
| Reaction Temperature | 0-10 °C (ice bath) | 10 °C (precise control) | Superior heat transfer in flow prevents temperature spikes, ensuring safety and selectivity.[10] |
| Addition Time | 1-2 hours (slow) | N/A (continuous) | Residence time is precisely controlled by flow rate and reactor volume.[8] |
| Yield | 80-85% | >95% | Minimized byproduct formation due to homogeneous mixing and temperature control.[11] |
| Purity (pre-cryst.) | ~90% (di-nitro impurity) | >98% | Precise stoichiometric control and short residence time reduce over-nitration.[8] |
| Safety Profile | High risk of runaway | Inherently safer | Small reaction volume at any given time significantly reduces risk.[9][10] |
Asymmetric Biocatalysis: Nature's Approach to Chirality
Chirality is a critical factor for the safety and efficacy of many pharmaceuticals.[15][16][17] Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful and sustainable technology for producing single-enantiomer drug intermediates.[5][18] Enzymes offer exceptional levels of stereoselectivity (enantio-, chemo-, and regioselectivity) under mild, aqueous conditions, making them a green alternative to traditional chemical methods.[6][19]
Expertise in Action: The Rationale for Enzyme Selection
The success of a biocatalytic process hinges on selecting the right enzyme for the desired transformation. Modern molecular biology techniques, including directed evolution and genome mining, have vastly expanded the toolbox of industrial enzymes.[18][20][21] For instance, in the synthesis of a chiral amine, a key intermediate for many APIs, a transaminase enzyme is often the catalyst of choice.[22]
Why a Transaminase?
-
High Enantioselectivity: Transaminases can convert a prochiral ketone into a chiral amine with exceptionally high enantiomeric excess (e.e.).
-
Atom Economy: The reaction typically involves the transfer of an amino group from a simple, inexpensive donor (like isopropylamine), which is converted to acetone, a benign byproduct.
-
Mild Conditions: Reactions are run in aqueous buffers at or near ambient temperature and pressure, reducing energy consumption and avoiding harsh reagents.[19]
Pathway for Developing a Biocatalytic Process
Caption: Development pathway for an asymmetric biocatalytic synthesis.
Protocol: Transaminase-Mediated Asymmetric Synthesis of a Chiral Amine Intermediate
Objective: To synthesize an (S)-chiral amine from a prochiral ketone with high conversion and >99% e.e.
Materials:
-
Prochiral Ketone Substrate
-
Isopropylamine (Amino Donor)
-
Pyridoxal 5'-Phosphate (PLP) (Cofactor)
-
Transaminase Enzyme (e.g., from Codexis or Johnson Matthey screening kit)
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
Organic Co-solvent (e.g., DMSO), if needed for substrate solubility
-
Extraction Solvent (e.g., Methyl tert-butyl ether - MTBE)
-
HPLC system with a chiral column for analysis
Experimental Protocol:
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare the reaction buffer (e.g., 100 mM Potassium Phosphate, pH 8.0).
-
Add the PLP cofactor to a final concentration of 1 mM.
-
Add the transaminase enzyme to the recommended loading (e.g., 2-5% w/w relative to the substrate).
-
Dissolve the ketone substrate in a minimal amount of co-solvent (e.g., DMSO, not exceeding 10% v/v) if it is not fully soluble in the buffer. Add this solution to the reaction mixture.
-
Add the amino donor, isopropylamine, in excess (e.g., 5-10 equivalents).
-
-
Reaction Execution & Monitoring (Self-Validation):
-
Maintain the reaction at the optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
In-Process Control (IPC): Withdraw aliquots at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction in the aliquot with a suitable organic solvent (e.g., acetonitrile) and centrifuge to remove the enzyme.
-
Analyze the supernatant by reverse-phase HPLC to monitor the conversion of the ketone to the amine product.
-
Analyze the supernatant by chiral HPLC to determine the enantiomeric excess (e.e.) of the amine product. The reaction is complete when conversion plateaus and e.e. is at its maximum.
-
-
Work-up and Isolation:
-
Once the reaction is complete, adjust the pH of the mixture to >10 with NaOH to ensure the amine product is in its free base form.
-
Extract the product with an organic solvent like MTBE (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Product Characterization:
| Parameter | Chemical Synthesis (e.g., Chiral Resolution) | Biocatalytic Synthesis | Rationale for Improvement |
| Stereoselectivity | Max 50% yield (theoretical) | >95% yield | Direct asymmetric synthesis avoids discarding the unwanted enantiomer.[15] |
| Enantiomeric Excess | Variable, requires optimization | Often >99% e.e. | The enzyme's active site provides a highly specific chiral environment.[18][19] |
| Reaction Conditions | Often cryogenic temps, harsh reagents | Aqueous, mild temp/pH | Reduces energy costs and improves safety and environmental profile ("Green Chemistry").[1][5] |
| Waste Generation | High (resolving agents, solvents) | Low (water, acetone) | Aligns with principles of sustainable manufacturing.[25] |
Conclusion and Future Outlook
The adoption of advanced synthetic methodologies like continuous flow chemistry and biocatalysis is paramount for the future of pharmaceutical manufacturing.[26] These technologies provide the means to develop robust, scalable, and sustainable processes for the synthesis of critical pharmaceutical intermediates.[1][26] Flow chemistry offers unparalleled process control and safety, while biocatalysis delivers exceptional selectivity for the construction of complex chiral molecules.[10][16] By integrating these approaches, drug development professionals can significantly shorten synthesis routes, improve yields, and reduce the environmental footprint of API production, ultimately accelerating the delivery of safe and effective medicines to patients.[7][27] The continued evolution of these fields, driven by innovations in reactor design, automation, and enzyme engineering, promises even greater efficiencies in the years to come.[6][20][27]
References
- 1. mlunias.com [mlunias.com]
- 2. nbinno.com [nbinno.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. researchgate.net [researchgate.net]
- 6. journalspub.com [journalspub.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. syrris.com [syrris.com]
- 9. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 13. paulrpalmer.com [paulrpalmer.com]
- 14. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 26. Breaking Down the Process: Reaction Intermediates in Pharmaceutical Synthesis-SYNTAME BIOTECH [syntame.com]
- 27. Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability - PharmaFeatures [pharmafeatures.com]
Application Note: Strategic Derivatization of the Hydroxyl Group in (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Abstract
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as (R)-Boc-3-hydroxymethylpyrrolidine, is a pivotal chiral building block in contemporary drug discovery and development.[1] Its structural motif is embedded in a multitude of pharmacologically active agents. The primary hydroxyl group serves as a versatile handle for synthetic elaboration, allowing for the introduction of diverse functionalities that can modulate a compound's biological activity, pharmacokinetic properties, and vector-targeting capabilities. This guide provides an in-depth exploration of key strategies for the derivatization of this hydroxyl group, grounded in mechanistic principles and supported by detailed, field-tested protocols. We will cover essential transformations including activation via sulfonate ester formation, etherification through the Williamson ether synthesis, and nucleophilic substitution via the Mitsunobu reaction.
Introduction: The Strategic Importance of (R)-Boc-3-hydroxymethylpyrrolidine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the specific stereoisomer, (R)-Boc-3-hydroxymethylpyrrolidine, offers a synthetically accessible and conformationally constrained framework. The Boc (tert-butoxycarbonyl) protecting group ensures stability during many synthetic transformations while allowing for facile deprotection under acidic conditions to reveal the secondary amine for further modification.
The primary alcohol is the key locus for derivatization. Its conversion into other functional groups is a critical step in building molecular complexity. The choice of derivatization strategy is dictated by the desired target structure and must account for factors such as steric hindrance, reagent compatibility, and control of stereochemistry. This document serves as a practical guide for researchers to select and execute the most appropriate synthetic route.
Core Strategy I: Activation of the Hydroxyl Group via Sulfonylation
Principle and Rationale: The hydroxyl group is inherently a poor leaving group (as OH⁻). To facilitate nucleophilic substitution, it must first be converted into a better leaving group.[2][3] Sulfonylation is an exceptionally reliable method for this activation. Reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base like pyridine or triethylamine, converts the alcohol into a sulfonate ester (a tosylate or mesylate).[3] The resulting sulfonate is an excellent leaving group due to the stability of the sulfonate anion, which is resonance-stabilized.
This transformation is critical as the resulting tosylate or mesylate is a highly versatile intermediate, primed for SN2 displacement by a wide range of nucleophiles (e.g., azides, cyanides, halides, thiols). The reaction is typically performed at low temperatures (e.g., 0 °C) to prevent side reactions.
Protocol 2.1: Tosylation of (R)-Boc-3-hydroxymethylpyrrolidine
Materials:
-
(R)-Boc-3-hydroxymethylpyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Dissolve (R)-Boc-3-hydroxymethylpyrrolidine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq.) or pyridine (2-3 eq.) to the solution and stir for 5 minutes.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (if using Et₃N), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% Ethyl Acetate in Hexanes) to yield the pure (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate.
Data Summary:
| Reagent (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| TsCl (1.2) | Et₃N (1.5) | DCM | 0 to RT | 12 | >90 |
| MsCl (1.2) | Pyridine (3.0) | DCM | 0 to RT | 6 | >95 |
Workflow Diagram:
References
Troubleshooting & Optimization
Common impurities in (R)-N-Boc-3-pyrrolidinemethanol synthesis
Answering the user's request.## Technical Support Center: Synthesis of (R)-N-Boc-3-pyrrolidinemethanol
Introduction
Welcome to the technical support guide for the synthesis of (R)-N-Boc-3-pyrrolidinemethanol. This chiral alcohol is a pivotal building block in medicinal chemistry, serving as a key intermediate for a multitude of pharmacologically active agents.[1][2] The stereochemical integrity and chemical purity of this compound are paramount, as impurities can significantly impact the efficacy, safety, and regulatory approval of the final drug product.[3]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles governing the formation of impurities, offering a robust framework for troubleshooting and process optimization.
Core Synthetic Pathway Overview
A prevalent and efficient route to (R)-N-Boc-3-pyrrolidinemethanol involves the chemoselective reduction of an activated carboxylic acid derivative of N-Boc-(R)-proline. This method is favored for its operational simplicity and scalability. However, like any multi-step chemical transformation, it is susceptible to the formation of characteristic impurities that require careful control and monitoring.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of (R)-N-Boc-3-pyrrolidinemethanol.
Category 1: Stereochemical Impurities
Q1: My chiral HPLC analysis shows a peak for the (S)-enantiomer. What is the primary cause of this racemization?
A1: Racemization, the formation of the undesired (S)-enantiomer, is a critical issue that compromises the stereochemical purity of your final product. The primary cause is the loss of stereochemical integrity at the α-carbon (C2) of the proline ring during the synthesis. This typically occurs if the synthesis involves activation of the carboxylic acid, which makes the α-proton acidic and susceptible to removal by a base.[4][5] The resulting planar enolate intermediate can be re-protonated from either face, leading to a mixture of (R) and (S) enantiomers.[4]
Several factors can exacerbate racemization:
-
Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for proton abstraction and increase the rate of racemization.[5][]
-
Strong Bases: The use of strong, non-hindered bases can readily deprotonate the α-carbon, especially on highly activated intermediates.[4]
-
Polar Solvents: Polar solvents can stabilize the charged enolate intermediate, potentially facilitating its formation and increasing the window for racemization.[]
-
Prolonged Reaction Times: Extended exposure of the activated starting material to basic conditions increases the likelihood of epimerization.[5]
Q2: How can I minimize or prevent racemization during the synthesis?
A2: Preventing racemization requires careful control of the reaction conditions.
-
Control Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of the competing racemization pathway.[7]
-
Choice of Reducing Agent: Using a mild reducing agent like sodium borohydride (NaBH₄) on an ester derivative is generally preferred.[8][9] Direct reduction of the carboxylic acid with harsher reagents might require conditions that are more prone to side reactions.
-
pH Control: During workup and purification, avoid strongly acidic or basic conditions for prolonged periods, as this can also contribute to stereochemical instability in certain contexts.[]
Category 2: Process-Related Impurities
Q3: I'm observing unreacted starting material (N-Boc-(R)-proline or its ester) in my crude product. What went wrong?
A3: Incomplete conversion is a common issue stemming from several potential factors related to the reduction step:
-
Reagent Stoichiometry & Quality: Ensure you are using a sufficient excess of the reducing agent (typically 2-4 equivalents of NaBH₄ for an ester). The hydride can be consumed by acidic protons in the solvent (like methanol) or from moisture.[10] Always use high-quality, dry reagents and solvents.
-
Reaction Temperature: While low temperatures are crucial for preventing racemization, the reduction rate is also temperature-dependent. If the reaction is too cold or not allowed to warm appropriately, it may not proceed to completion. A common protocol involves adding the reductant at 0 °C and then allowing the mixture to slowly warm to room temperature.[7]
-
Poor Solubility: The starting material must be fully dissolved in the reaction solvent for the reduction to proceed efficiently. If the substrate crashes out of the solution, the reaction will be slow and incomplete.
Q4: After quenching the reaction, I have a gel-like precipitate that complicates extraction. What is this, and how can I manage it?
A4: This is almost certainly due to the formation of borate complexes or salts. Sodium borohydride reduction in alcoholic solvents (like methanol or ethanol) produces alkoxyborate byproducts.[11] During the workup, these can form complex salts or gels that are difficult to handle.
To resolve this, a carefully controlled acidic quench is recommended. After the reaction is complete, cool the mixture in an ice bath and slowly add an acid (e.g., 1 M HCl) until the pH is acidic (pH ~5-6). This protonates the alkoxyborates, breaking them down into boric acid and the alcohol, which are more soluble in the aqueous phase. Be cautious, as this quench is often exothermic and produces hydrogen gas.[12]
Category 3: Reagent & Byproduct Impurities
Q5: My synthesis starts with (R)-3-pyrrolidinol and (Boc)₂O. What are the expected byproducts from this route?
A5: When synthesizing by protecting (R)-3-pyrrolidinol, the primary impurities are related to the protection step itself:
-
Unreacted (R)-3-pyrrolidinol: This indicates an incomplete reaction. Ensure at least 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used and that the reaction is stirred for a sufficient duration (2-4 hours is typical).[13]
-
Di-tert-butyl carbonate: This is a byproduct of (Boc)₂O reacting with any water present.
-
Triethylamine Salts: If triethylamine is used as the base, its hydrochloride or hydrogencarbonate salt will be formed and must be removed during the aqueous workup.[13]
Troubleshooting and Analytical Guides
Guide 1: Analytical Methods for Impurity Profiling
Effective troubleshooting begins with accurate analytical data. A multi-technique approach is essential for identifying and quantifying all potential impurities.[3][]
Table 1: Recommended Analytical Techniques
| Technique | Purpose | Typical Observations & Insights |
| ¹H & ¹³C NMR | Structural confirmation and detection of major impurities. | Confirms the presence of the Boc group (~1.4 ppm) and the CH₂OH group (~3.5 ppm). Can quantify unreacted starting material if characteristic peaks are resolved. |
| Reverse-Phase HPLC | Quantify chemical purity and separate non-chiral impurities.[15][16] | Provides an area percentage purity value. Can separate the product from more polar starting materials or less polar byproducts. |
| Chiral HPLC | Determine enantiomeric excess (e.e.). | The most critical test for stereochemical purity. Separates the (R) and (S) enantiomers into distinct peaks, allowing for precise quantification of the undesired enantiomer.[17] |
| GC-MS | Identify and quantify residual volatile organic compounds (solvents).[15] | Detects residual solvents from the reaction (e.g., THF, Methanol) and workup (e.g., Ethyl Acetate, Dichloromethane). |
| LC-MS | Identify unknown impurities.[15] | Provides the molecular weight of impurity peaks observed in the HPLC, aiding in their structural identification. |
Protocol: Standard Reverse-Phase HPLC Method
-
Objective: To determine the chemical purity of (R)-N-Boc-3-pyrrolidinemethanol.
-
Instrumentation: HPLC system with UV detector.
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity based on the area percent of the main product peak.
-
Guide 2: Purification Strategies
If analytical testing reveals unacceptable levels of impurities, purification is required. The two most effective methods are column chromatography and recrystallization.[18]
Protocol: Flash Column Chromatography
-
Objective: To separate the target compound from impurities with different polarities.
-
Methodology:
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel (~2-3x the weight of the crude product) by dissolving it in a suitable solvent (e.g., DCM), adding the silica, and evaporating the solvent to dryness.
-
Column Packing: Pack a glass column with silica gel (typically 50-100x the weight of the crude material) using the chosen eluent system.
-
Eluent Selection: (R)-N-Boc-3-pyrrolidinemethanol is a polar molecule. A good starting eluent system is a mixture of Ethyl Acetate and Hexanes (e.g., starting at 30:70 and gradually increasing the polarity to 70:30). For very polar impurities, a Dichloromethane/Methanol system may be necessary.[18] Aim for a product Rf of ~0.25 on TLC.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol: Recrystallization
-
Objective: To purify the solid product by leveraging differences in solubility between the product and impurities.
-
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethyl acetate, isopropyl alcohol, hexanes, or mixtures thereof). The ideal solvent will dissolve the product when hot but show poor solubility when cold.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rushim.ru [rushim.ru]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Sodium Borohydride [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 15. biotech-spain.com [biotech-spain.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of (R)-1-Boc-3-hydroxymethylpyrrolidine
Welcome to the technical support center for the synthesis of (R)-1-Boc-3-hydroxymethylpyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical chiral building block.
(R)-1-Boc-3-hydroxymethylpyrrolidine is a valuable intermediate in pharmaceutical synthesis, prized for its role in creating compounds targeting neurological disorders and its use in peptide chemistry.[1][2] However, its synthesis, commonly achieved through the reduction of (R)-N-Boc-proline, can present challenges that lead to diminished yields. This document provides actionable solutions to common experimental hurdles.
Core Synthesis Overview: Borane Reduction of (R)-N-Boc-proline
The most prevalent and scalable method for synthesizing (R)-1-Boc-3-hydroxymethylpyrrolidine is the reduction of the carboxylic acid moiety of (R)-N-Boc-proline. Borane reagents, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS), are preferred for their high selectivity for carboxylic acids over the Boc-protecting group.[3]
The general transformation is as follows:
References
Technical Support Center: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, ensuring a robust and reproducible synthetic process.
Introduction to the Synthesis
The most common and reliable method for preparing this compound is the reduction of its corresponding carboxylic acid, (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. This transformation is typically achieved using hydride-based reducing agents, with Borane-Tetrahydrofuran complex (BH3-THF) and Lithium Aluminum Hydride (LiAlH4) being the most frequently employed. While seemingly straightforward, this reduction can be prone to several side reactions that may impact yield, purity, and chiral integrity. This guide will delve into these potential issues and provide practical, field-tested solutions.
Reaction Pathway Overview
The primary transformation involves the selective reduction of the carboxylic acid functional group to a primary alcohol, while preserving the tert-butoxycarbonyl (Boc) protecting group and the stereochemistry at the C3 position.
Caption: General synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for this synthesis, Borane-THF or LiAlH4?
A1: Both Borane-THF and LiAlH4 are effective for this reduction, but the choice often depends on factors like functional group tolerance in the rest of the molecule (if applicable), safety considerations, and ease of workup.
-
Borane-Tetrahydrofuran (BH3-THF): This is often the preferred reagent due to its high selectivity for carboxylic acids. It is less reactive towards many other functional groups compared to LiAlH4, which can be an advantage in complex molecule synthesis.[1] The workup for borane reductions can sometimes be challenging due to the formation of boron salts, but established procedures can mitigate this.
-
Lithium Aluminum Hydride (LiAlH4): LAH is a more powerful and less selective reducing agent.[2] It will readily reduce esters, amides, and other functional groups in addition to carboxylic acids.[3][4] While highly effective, LiAlH4 reacts violently with protic solvents, including water and alcohols, and requires strict anhydrous conditions and a careful quenching procedure.[3]
| Reducing Agent | Advantages | Disadvantages | Safety Considerations |
| Borane-THF (BH3-THF) | Highly selective for carboxylic acids.[1] | Can be more expensive. Workup requires removal of boron byproducts. | Flammable. Reacts with water. |
| Lithium Aluminum Hydride (LiAlH4) | Highly reactive and efficient.[4] | Less selective; reduces a wider range of functional groups.[2] | Extremely reactive with water and protic solvents; pyrophoric potential. Requires careful handling and quenching.[3] |
Q2: Can the Boc protecting group be cleaved during the reduction?
A2: Cleavage of the Boc group is a potential side reaction, though it is not typically a major issue with either BH3-THF or LiAlH4 under standard, carefully controlled conditions. The Boc group is generally stable to basic and nucleophilic conditions but is labile to strong acids.[5]
-
With Borane-THF: The reaction itself is not acidic. However, some workup procedures involve the addition of acid to decompose the borane complexes. If a strong acid is used, or if the exposure is prolonged, some Boc-deprotection may occur.
-
With LiAlH4: The reaction conditions are basic, and the Boc group is generally stable. The risk of cleavage is minimal during the reduction itself. The standard "Fieser workup" (sequential addition of water, aqueous NaOH, and more water) is basic and compatible with the Boc group.[6] Acidic workups should be avoided.
To minimize the risk of Boc cleavage, it is crucial to use a non-acidic or mildly basic workup procedure and to avoid excessive heat.
Q3: Is there a risk of racemization at the chiral center (C3)?
A3: Racemization at the C3 position is not a commonly reported side reaction in this synthesis. The reduction of the carboxylic acid does not involve the chiral center directly, and the conditions are generally not harsh enough to promote epimerization. Maintaining a low reaction temperature and using standard protocols should preserve the stereochemical integrity of the molecule.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Caption: Troubleshooting decision tree.
Problem 1: Incomplete reaction or low yield.
-
Possible Cause: Insufficient reducing agent.
-
Explanation: Carboxylic acid reductions with hydrides consume multiple equivalents of the hydride. For LiAlH4, the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming hydrogen gas.[2] Subsequent equivalents are required for the reduction itself.
-
Solution: Ensure you are using a sufficient excess of the reducing agent. For LiAlH4, at least 1.5 to 2 equivalents are recommended. For BH3-THF, a slight excess (e.g., 1.2-1.5 equivalents) is typically sufficient.
-
-
Possible Cause: Presence of moisture.
-
Explanation: LiAlH4 reacts violently and rapidly with water.[3] Any moisture in the solvent or on the glassware will consume the reagent, reducing the amount available for the desired reaction and potentially leading to safety hazards. BH3-THF also reacts with water, though less violently.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Inadequate reaction time or temperature.
-
Explanation: While these reductions are often rapid, they may require time to go to completion, especially on a larger scale.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), particularly for BH3-THF reductions.
-
Problem 2: Formation of a significant amount of the Boc-deprotected alcohol.
-
Possible Cause: Acidic workup.
-
Explanation: The Boc group is sensitive to acid.[5] Quenching the reaction with a strong acid can lead to the removal of the Boc protecting group.
-
Solution: For LiAlH4 reductions, use the Fieser workup (sequential addition of H2O, 15% NaOH(aq), and H2O) which maintains basic conditions.[6] For borane reductions, quench carefully with methanol or water at low temperature, followed by a mild basic wash during the extraction phase.
-
Problem 3: Difficult workup and purification.
-
Possible Cause (Borane Reduction): Persistent boron impurities.
-
Explanation: After quenching a borane reduction, the boron byproducts can form complexes with the product alcohol, making them difficult to remove by simple extraction.
-
Solution: A common and effective method is to add methanol to the crude product and evaporate it under reduced pressure. This process is repeated several times. The methanol reacts with the boron residues to form volatile trimethyl borate (B(OMe)3), which is removed with the solvent.[7]
-
-
Possible Cause (LiAlH4 Reduction): Gelatinous aluminum salts that are difficult to filter.
-
Explanation: The aluminum salts formed during the workup can sometimes be gelatinous and clog filter paper, making isolation of the product difficult.
-
Solution: Adhering strictly to the ratios of the Fieser workup (for 'x' grams of LiAlH4, add x mL of water, then x mL of 15% NaOH, then 3x mL of water) is crucial for forming granular, easily filterable salts.[6] Allowing the mixture to stir for a period (e.g., 15-30 minutes) after the additions can improve the consistency of the precipitate. Adding a drying agent like anhydrous magnesium sulfate before filtration can also help to create a more granular solid.
-
Experimental Protocols
Protocol 1: Reduction using Borane-THF Complex
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH3-THF (approx. 1.5 eq.) dropwise via a syringe or an addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is slow.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add more methanol and repeat the evaporation process two to three times to remove boron as trimethyl borate. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH4)
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, suspend LiAlH4 (1.5-2.0 eq.) in anhydrous THF.
-
Addition of Substrate: Dissolve (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Let 'x' be the mass in grams of LiAlH4 used. Cautiously and sequentially add:
-
'x' mL of water, dropwise.
-
'x' mL of 15% (w/v) aqueous NaOH, dropwise.
-
'3x' mL of water, dropwise.
-
-
Isolation: Allow the resulting slurry to stir at room temperature for 30 minutes. Add anhydrous magnesium sulfate and stir for another 15 minutes. Filter the granular solid through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to obtain the product. Further purification can be done by column chromatography if needed.
References
- 1. 2. LiAlH4 | PPT [slideshare.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. byjus.com [byjus.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Workup [chem.rochester.edu]
- 7. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
Technical Support Center: Chiral Resolution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for the chiral resolution of racemic tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis and purification of chiral intermediates. As a key building block in pharmaceuticals, obtaining this compound in its enantiomerically pure form is often a critical objective.
This guide provides in-depth, experience-driven answers to common challenges encountered during diastereomeric salt crystallization, offering not just solutions but the underlying principles to empower you to optimize your specific process.
Part 1: Foundational Concepts & Initial Considerations
This section addresses the preliminary questions and strategic decisions you'll face when setting up the resolution experiment.
Q1: What is the most effective and widely used method for resolving racemic tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate?
The most common, scalable, and cost-effective method is diastereomeric salt crystallization .[1][2] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent"). This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated from the other.[3][4]
Q2: Which chiral resolving agent is recommended for this specific pyrrolidine derivative?
For chiral amines and their derivatives, tartaric acid derivatives are exceptionally effective resolving agents.[4] Specifically, (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) or its enantiomer, (-)-Di-p-toluoyl-L-tartaric acid (L-DPTTA), are highly recommended.[5][6][7] Their rigid, bulky structures create significant differences in the crystal lattice energies of the resulting diastereomeric salts, which translates to the necessary difference in solubility for a successful separation.[3]
Q3: How do I select an appropriate starting solvent for the crystallization?
Solvent selection is the most critical parameter in a diastereomeric resolution.[8][9] The ideal solvent must satisfy a key condition: it should maximize the solubility difference between the two diastereomeric salts.
Initial Screening Strategy:
-
Start with Protic Solvents: Alcohols such as methanol, ethanol, or isopropanol are excellent starting points. They can form hydrogen bonds and effectively solvate the salts.[3][5]
-
Assess Solubility: The racemate and the resolving agent should be sparingly soluble at room temperature but fully dissolve upon gentle heating. If they are too soluble, crystallization will not occur; if they are insoluble, salt formation is hindered.
-
Consider Solvent Mixtures: If a single solvent doesn't provide adequate selectivity, a binary system (a "solvent" and an "anti-solvent") can offer finer control over solubility and supersaturation.[9][10]
| Solvent Type | Examples | Rationale |
| Primary Solvents | Methanol, Ethanol, Isopropanol | Good starting points, moderate polarity, H-bonding capability. |
| Aprotic Solvents | Acetonitrile, Ethyl Acetate | Can be effective, sometimes used in mixtures. |
| Anti-solvents | Toluene, Heptane, MTBE | Used to induce precipitation by reducing the overall polarity of the solvent system. |
Part 2: Troubleshooting the Crystallization Process
This section tackles the most common and frustrating issues that arise during the hands-on experimental work.
Q4: I've mixed the racemate and resolving agent, but no crystals form, even after cooling. What's wrong?
This is a classic problem that usually points to an issue with supersaturation or nucleation.[10][11]
-
Possible Cause 1: Insufficient Supersaturation. The concentration of the less soluble diastereomeric salt is below its solubility limit at that temperature.
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration. Then, allow the solution to cool slowly again.[10]
-
-
Possible Cause 2: High Solubility of Both Salts. The chosen solvent system may be too effective at solvating both diastereomers.
-
Possible Cause 3: Inhibition of Nucleation. Crystal growth needs a starting point (a nucleus). Impurities can sometimes inhibit this process.
-
Solution: Try scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites. If you have a pure crystal of the desired product, "seeding" the solution by adding a tiny crystal can initiate crystallization.[6][8]
-
Q5: My product is "oiling out" as a sticky liquid instead of forming solid crystals. How can I prevent this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase because the conditions are above its melting point or the level of supersaturation is too high, leading to liquid-liquid phase separation instead of crystallization.[9]
-
Solution 1: Reduce the Cooling Rate. A rapid temperature drop can generate a very high level of supersaturation, favoring oiling out. Use a water bath or Dewar to slow the cooling process.
-
Solution 2: Dilute the Solution. The concentration may be too high. Add more of the primary solvent to the heated mixture before commencing the cooling process.[9]
-
Solution 3: Lower the Crystallization Temperature. If possible, cool the solution to a lower final temperature (e.g., 0 °C or -20 °C), which may be below the melting point of the oil.
Q6: I managed to get crystals, but the yield is very low (<20%). How can I improve it?
A low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.[8]
-
Possible Cause 1: The Desired Salt is Still Too Soluble. Even the "less soluble" salt has some solubility, which might be high in your current system.
-
Solution: Re-evaluate your solvent system. A different solvent or the addition of an anti-solvent can decrease the solubility of the target salt and drive more of it out of solution.[9]
-
-
Possible Cause 2: Sub-optimal Molar Ratio. While a 1:1 molar ratio of racemate to resolving agent is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity and yield of the initial crop of crystals.[3]
-
Possible Cause 3: Premature Isolation. Ensure you have allowed sufficient time for crystallization to complete. Stirring the slurry at the final temperature for several hours (e.g., 12-16 hours) can maximize the recovery of the solid.[5]
Part 3: Optimizing Purity and Yield
Once you can reliably produce crystals, the next goal is to maximize the purity of the desired enantiomer.
Q7: The diastereomeric excess (d.e.) of my crystallized salt is low. How do I improve it?
Low diastereomeric excess indicates that the undesired, more-soluble diastereomer has co-crystallized with your target product.[11] This happens when the solubility difference between the two salts is not large enough under your conditions.
-
Solution 1: Recrystallization. This is the most powerful tool for enhancing purity. Dissolve the filtered diastereomeric salt in a minimal amount of a suitable hot solvent (it can be the same or a different solvent system) and allow it to cool slowly again.[3][11] Each recrystallization step will further enrich the less-soluble diastereomer.
-
Solution 2: Slower Cooling. Rapid crystallization can trap the more soluble diastereomer in the growing crystal lattice. A slow, controlled cooling profile is essential for achieving equilibrium and maximizing selectivity.
-
Solution 3: Analyze the Mother Liquor. After filtration, analyze the mother liquor. If it is highly enriched in the undesired diastereomer, your separation is working well. If not, the selectivity of your solvent system is poor and needs to be re-optimized.[8]
Q8: Can I recover the desired enantiomer from the mother liquor?
Yes. The mother liquor is enriched in the other enantiomer (as its diastereomeric salt). You can isolate this enantiomer by:
-
Evaporating the solvent from the mother liquor.
-
Liberating the free amine using the standard basic workup (see Protocol 2).
-
Resolving this enriched mixture again, but this time using the opposite enantiomer of the resolving agent (e.g., if you started with D-DPTTA, now use L-DPTTA).
Alternatively, if a racemization procedure is available for your compound, the undesired enantiomer can be racemized and recycled back into the resolution process, theoretically allowing for a yield approaching 100%.[12][13]
Part 4: Liberation and Final Analysis
After successfully isolating a pure diastereomeric salt, the final steps are to recover your target enantiomer and confirm its purity.
Q9: What is the standard procedure to liberate the free amine from the diastereomeric salt?
The process involves a simple acid-base workup to break the ionic bond of the salt.
-
Dissolution/Suspension: Suspend or dissolve the purified diastereomeric salt in water.
-
Basification: Add an aqueous base, such as 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), dropwise while stirring until the solution becomes strongly basic (pH > 10).[3][6] This neutralizes the acidic resolving agent and deprotonates the amine.
-
Extraction: Extract the liberated free amine into an appropriate organic solvent like Dichloromethane (DCM), Ethyl Acetate, or MTBE. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.
-
Isolation: Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched free amine.
Q10: How do I definitively measure the enantiomeric excess (e.e.) of my final product?
While optical rotation can provide an indication, the gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[14][15]
-
Methodology: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[16] By integrating the area of the two peaks, you can calculate the precise ratio of the enantiomers.
-
Calculation: The enantiomeric excess (% e.e.) is calculated as: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Validation: It is crucial to run a sample of the starting racemic material first to confirm that the method successfully separates the two enantiomers and to identify their respective retention times.
Part 5: Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Formation & Crystallization
-
Dissolution: In a suitable flask, dissolve racemic tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) and (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) (0.5 - 1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating (e.g., to reflux) and stirring until a clear solution is obtained.[3][5]
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature with continuous, gentle stirring. For further crystallization, the flask can be placed in a refrigerator (4 °C) or an ice bath (0 °C) and stirred for several hours or overnight.[6]
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.[6]
-
Drying: Dry the collected crystals under vacuum to a constant weight.
-
(Optional but Recommended) Recrystallization: To improve purity, dissolve the dried crystals in a minimal amount of hot solvent and repeat the cooling and isolation steps.[3]
Protocol 2: Liberation of the Enantiomerically Enriched Free Amine
-
Suspension: Suspend the purified and dried diastereomeric salt in water (approx. 10-20 mL per gram of salt).
-
Basification: While stirring vigorously, add 2M NaOH solution dropwise until the pH of the aqueous solution is >10 (verify with pH paper or a meter). All solids should dissolve as the salt breaks.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂) three times.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched amine.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® series).
-
Mobile Phase Preparation: A typical mobile phase for this type of compound is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[17]
-
Sample Preparation: Prepare a stock solution of the racemic starting material and your final product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic sample first to determine the retention times of both enantiomers and ensure adequate separation (resolution > 1.5). Then, inject your resolved sample under the same conditions.
-
Calculation: Integrate the peak areas for both enantiomers and calculate the % e.e. as described in Q10.[14]
Part 6: Visualization of the Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Chemical principle of diastereomeric salt formation and resolution.
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. rsc.org [rsc.org]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. benchchem.com [benchchem.com]
Stability of (R)-1-Boc-3-pyrrolidinemethanol under different conditions
Welcome to the technical support guide for (R)-1-Boc-3-pyrrolidinemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for the stability of this versatile building block under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of (R)-1-Boc-3-pyrrolidinemethanol?
A1: (R)-1-Boc-3-pyrrolidinemethanol is a stable compound under standard storage conditions. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation.[1] However, it is sensitive to acidic conditions.[1][2][3][4][5][6][7]
Q2: What are the recommended storage conditions for (R)-1-Boc-3-pyrrolidinemethanol?
A2: To ensure the long-term stability and purity of (R)-1-Boc-3-pyrrolidinemethanol, it should be stored at 2-8°C.[8][9][10] It is also advisable to keep the container tightly sealed to prevent exposure to moisture.
Q3: Under what conditions will the Boc group be cleaved?
A3: The Boc group is readily cleaved under acidic conditions.[1][2][5][6] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this deprotection.[1][2][4][5] The reaction proceeds through protonation of the carbamate, followed by the formation of a stable tert-butyl cation and carbamic acid, which then decomposes to the free amine and carbon dioxide.[2][5]
Q4: Is (R)-1-Boc-3-pyrrolidinemethanol stable to common reducing and oxidizing agents?
A4: The Boc protecting group is generally stable to a wide range of reducing and oxidizing conditions. For instance, it is compatible with catalytic hydrogenation (e.g., H2/Pd-C), which is often used to remove other protecting groups like Cbz.[6] While specific data on the oxidative stability of (R)-1-Boc-3-pyrrolidinemethanol is not extensively detailed in the provided results, the pyrrolidine ring and the alcohol functionality could be susceptible to strong oxidizing agents. Care should be taken when selecting oxidizing agents, and the reaction should be monitored closely.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving (R)-1-Boc-3-pyrrolidinemethanol.
Issue 1: Unexpected Deprotection and Side Product Formation in Acidic Media
Symptom: You are running a reaction under acidic conditions (not intended for Boc deprotection) and observe the formation of a more polar byproduct by TLC, or your final product contains the deprotected pyrrolidinemethanol.
Cause: The Boc group is labile in acidic environments.[1][2][3][4][5][6][7] The presence of even catalytic amounts of a strong acid can lead to partial or complete cleavage of the Boc group. The resulting free amine is nucleophilic and can participate in side reactions.
Troubleshooting Steps:
-
Assess Acidity: Evaluate the pKa of all components in your reaction mixture. If a reagent or a byproduct is sufficiently acidic, it may be causing the deprotection.
-
Consider Milder Conditions: If possible, switch to non-acidic or less acidic reaction conditions.
-
Alternative Protecting Group: If the desired transformation requires strongly acidic conditions, consider using a more acid-stable protecting group for the pyrrolidine nitrogen.
Issue 2: Incomplete Reaction or Low Yield Under Basic Conditions
Symptom: A reaction involving (R)-1-Boc-3-pyrrolidinemethanol under basic conditions is sluggish, incomplete, or results in a low yield of the desired product.
Cause: While the Boc group is generally stable to bases, very strong basic conditions, especially at elevated temperatures, could potentially lead to side reactions.[7] However, a more common cause for low yield is often related to steric hindrance from the bulky Boc group, which can impede the approach of reagents to the hydroxyl group.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature to facilitate the reaction, but monitor for any signs of degradation.
-
Concentration: Adjust the concentration of your reactants.
-
Base Selection: Ensure the chosen base is appropriate for the reaction and is of high purity.
-
-
Address Steric Hindrance: If steric hindrance is suspected, you may need to use a less bulky reagent or a different synthetic strategy.
Issue 3: Formation of tert-Butyl Adducts
Symptom: During an acid-mediated reaction (intended or unintended deprotection), you observe the formation of byproducts with an additional tert-butyl group.
Cause: Acid-catalyzed removal of the Boc group generates a tert-butyl cation.[3][5] This carbocation is an electrophile and can be trapped by nucleophiles present in the reaction mixture, leading to the formation of tert-butylated side products.[3] Electron-rich aromatic rings, thiols, and other nucleophilic functional groups are particularly susceptible to this side reaction.[3]
Troubleshooting Steps:
-
Use a Scavenger: Add a scavenger, such as anisole, thioanisole, or triethylsilane, to the reaction mixture.[5] These molecules will preferentially react with the tert-butyl cation, preventing it from reacting with your desired product.
-
Optimize Deprotection Conditions:
-
Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to control the reactivity of the tert-butyl cation.
-
Acid Concentration: Use the minimum amount of acid required for complete deprotection.
-
Stability and Deprotection Summary Table
| Condition | Stability of Boc Group | Potential Issues | Mitigation Strategies |
| Strongly Acidic (e.g., TFA, HCl) | Labile[1][2][3][4][5][6][7] | Unintended deprotection, formation of tert-butyl adducts.[3] | Avoid strong acids if deprotection is not desired; use scavengers.[5] |
| Weakly Acidic | Potentially labile | Slow, unintended deprotection. | Buffer the reaction; use a more robust protecting group if necessary. |
| Basic (e.g., NaOH, K₂CO₃) | Generally Stable[1][7] | Potential for side reactions at high temperatures.[7] | Use milder bases and moderate temperatures. |
| Nucleophilic | Stable[1] | None directly related to the Boc group. | N/A |
| Reductive (e.g., H₂/Pd) | Stable[6] | None directly related to the Boc group. | N/A |
| Oxidative | Generally Stable | The pyrrolidinemethanol moiety may be sensitive. | Choose selective oxidizing agents and monitor the reaction carefully. |
| Thermal | Generally Stable | High temperatures may lead to degradation. | Avoid excessive heat. |
Experimental Protocols
Standard Boc Deprotection Protocol
This protocol describes a general procedure for the removal of the Boc protecting group from (R)-1-Boc-3-pyrrolidinemethanol using trifluoroacetic acid (TFA).
Materials:
-
(R)-1-Boc-3-pyrrolidinemethanol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve (R)-1-Boc-3-pyrrolidinemethanol in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) (typically 10-20 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-3-pyrrolidinemethanol.
Note: The product will be the free amine. If the amine salt is desired, alternative workup procedures or the use of HCl in dioxane for deprotection would be more appropriate.[1]
Diagrams
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed mechanism for Boc deprotection.
Troubleshooting Workflow for Unexpected Deprotection
Caption: Troubleshooting workflow for unexpected deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-Boc-3-吡咯烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing (R)-Boc-3-hydroxymethylpyrrolidine
Welcome to the technical support center for the synthesis of (R)-Boc-3-hydroxymethylpyrrolidine, a critical chiral building block in modern drug discovery. This guide is designed for researchers, chemists, and process development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.
The primary route to this compound involves the reduction of the carboxylic acid of (R)-N-Boc-proline. While seemingly straightforward, this transformation is fraught with potential challenges, from selecting the right reducing agent to managing the workup and purification. This document provides field-proven insights and detailed protocols to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your experiment.
Q1: What is the best reducing agent for converting (R)-Boc-proline to (R)-Boc-3-hydroxymethylpyrrolidine?
The choice of reducing agent is the most critical parameter. While several hydrides can effect this transformation, Borane-Tetrahydrofuran complex (BH₃·THF) is highly recommended.[1][2]
-
Why Borane? Borane reagents show excellent chemoselectivity for carboxylic acids.[2][3] Unlike stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄), BH₃·THF will not readily reduce other common functional groups such as esters or amides, and it is less likely to affect the acid-sensitive Boc protecting group.[2][4]
-
What about LiAlH₄? LiAlH₄ is a powerful reducing agent that can certainly reduce carboxylic acids.[5][6] However, its high reactivity presents several drawbacks:
-
And Sodium Borohydride (NaBH₄)? NaBH₄ is generally not strong enough to reduce carboxylic acids or their corresponding carboxylate salts effectively.[3][4] Its use is typically reserved for the reduction of aldehydes and ketones.[6]
Q2: Why is strict temperature control so important during the addition of the borane reagent?
The reaction between borane and the carboxylic acid is exothermic. Uncontrolled addition, especially on a larger scale, can lead to a rapid increase in temperature. This can cause:
-
Solvent Boiling: The reaction is typically run in THF, which has a boiling point of ~66°C. A runaway exotherm can cause the solvent to boil, creating a dangerous pressure buildup.
-
Side Reactions: Higher temperatures can promote unwanted side reactions, leading to impurities and lower yields.
-
Reagent Decomposition: Borane complexes can decompose at elevated temperatures.
Therefore, it is crucial to add the BH₃·THF solution dropwise to a cooled solution (typically 0 °C) of the (R)-Boc-proline.
Q3: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. The starting material, (R)-Boc-proline, is a polar acid and will typically have a low Rf value on silica gel, often streaking. The product, (R)-Boc-3-hydroxymethylpyrrolidine, is a less polar alcohol and will have a significantly higher Rf. Co-spotting the reaction mixture with the starting material will clearly show the consumption of the acid and the appearance of the new product spot.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q4: What is the purpose of the methanol quench during the workup?
After the reduction is complete, the product exists as a borate ester complex.[2] Adding methanol (MeOH) is a critical step for two reasons:
-
Decomposition of Excess Reagent: Methanol reacts with any remaining BH₃·THF to safely quench its reactivity.
-
Transesterification: Methanol breaks down the alcohol-borate ester complex, liberating the free (R)-Boc-3-hydroxymethylpyrrolidine product and forming volatile trimethyl borate (B(OMe)₃).[7] This step is essential for achieving good recovery of the product during the subsequent aqueous extraction. Heating the mixture gently during or after the methanol addition can facilitate this process.
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during the experiment.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor Quality Reagents: The BH₃·THF solution may have degraded. It is sensitive to moisture and air. | 1. Use a fresh, recently purchased bottle of BH₃·THF or titrate an older bottle to determine its molarity. Ensure the (R)-Boc-proline starting material is dry and pure. |
| 2. Insufficient Reducing Agent: The stoichiometry might be incorrect, or the starting material may contain non-volatile acidic impurities (e.g., water) that consume the borane. | 2. Use a slight excess of BH₃·THF (typically 1.5-2.0 equivalents). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). | |
| 3. Reaction Temperature Too Low: While initial addition is at 0 °C, the reaction often needs to be warmed to proceed to completion. | 3. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Gentle heating (e.g., to 40-50 °C or reflux) can be employed if the reaction is sluggish, but monitor carefully by TLC.[7] | |
| Product is an Oily, Intractable Emulsion After Workup | 1. Incomplete Breakdown of Borate Complex: The borate ester was not fully hydrolyzed/transesterified. | 1. During workup, after the methanol quench, add the reaction mixture to a saturated solution of sodium bicarbonate or a mild acid (e.g., 1 M HCl) and stir vigorously.[8] The use of brine during extraction can also help break up emulsions. |
| 2. Incorrect pH: The pH of the aqueous layer can significantly affect extraction efficiency. | 2. Adjust the pH of the aqueous layer as needed. Extraction with a robust organic solvent like ethyl acetate or dichloromethane is recommended.[9] | |
| Low Isolated Yield After Purification | 1. Product Lost During Workup: The product has some water solubility and can be lost to the aqueous layers if extractions are not performed thoroughly. | 1. Extract the aqueous layer multiple times (e.g., 3-4 times) with your organic solvent. Combine the organic layers for washing and drying. |
| 2. Volatilization of Product: The trimethyl borate formed during the methanol quench can co-distill with the solvent, potentially carrying some product with it if evaporation is done too aggressively. | 2. Concentrate the reaction mixture under reduced pressure at a moderate temperature (e.g., <40 °C). | |
| 3. Difficult Chromatography: The product alcohol can sometimes streak on silica gel. | 3. Use a solvent system with a small amount of a polar modifier, such as methanol or a few drops of triethylamine in your ethyl acetate/hexanes mobile phase, to improve the peak shape during column chromatography. | |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: See "Low or No Conversion." | 1. Ensure the reaction has gone to completion by TLC before beginning the workup. If necessary, add an additional portion of BH₃·THF and stir longer. |
| Racemization of the Chiral Center | 1. Harsh Reaction Conditions: Although unlikely with borane, excessively high temperatures or strongly basic/acidic conditions could potentially lead to racemization. | 1. Maintain the recommended temperature profile. Use mild quenching and workup procedures. Confirm the enantiomeric purity of the final product using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. |
Visualizing the Process
Reaction Pathway
The diagram below illustrates the key transformation from the starting material to the final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Borane Reagents [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information on the proper storage, handling, and troubleshooting for (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 138108-72-2).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The storage recommendations for this compound can vary between suppliers, with some suggesting room temperature and others refrigeration (2-8°C).[1][2] As a Senior Application Scientist, my recommendation is to adhere to the more stringent condition to maximize long-term stability and ensure experimental reproducibility.
-
Long-Term Storage (> 6 months): For maximum shelf-life, store the compound at 2-8°C under an inert atmosphere (such as argon or nitrogen).[1] This minimizes the rate of potential slow degradation reactions.
-
Short-Term Storage / In-Use: For daily or weekly use, storing the compound tightly sealed at room temperature is generally acceptable. However, if the laboratory environment experiences significant temperature fluctuations, refrigeration is still the safer option.
The causality behind this recommendation lies in the compound's structure: it contains a tert-butoxycarbonyl (Boc) protecting group and a primary alcohol. While generally stable, the Boc group is susceptible to cleavage under acidic conditions, and the alcohol can be slowly oxidized over time. Lower temperatures slow down virtually all chemical reactions, including these potential degradation pathways.
Q2: The physical appearance of my compound is a colorless oil, but I've seen it described as a solid. Is my material okay?
This is a common point of confusion. This compound has a low melting point and can exist as either a colorless to pale yellow oil or a low-melting solid, depending on the ambient temperature and purity.[3][4] If your material is a clear oil at room temperature, it does not necessarily indicate a problem. The critical factor is its purity, which should be verified if you have any doubts.
Q3: What specific handling and safety precautions should I take?
This compound is classified as an irritant. Standard laboratory safety protocols are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling any potential vapors or aerosols.[6]
-
Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] Avoid direct contact and inhalation.
-
Container Integrity: Keep the container tightly closed when not in use to prevent moisture absorption and potential contamination.[9]
Troubleshooting Experimental Issues
Q4: My reaction yield is unexpectedly low. How can I determine if the starting material quality is the cause?
When a reaction underperforms, assessing the purity of the starting materials is a critical first step. A compromised reagent is a frequent cause of failure.
This workflow provides a systematic approach to diagnosing the issue.
Caption: Troubleshooting logic for reaction failure.
Q5: How can I quickly assess the purity of my this compound?
Two common and effective methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a rapid, qualitative check for non-volatile impurities.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your compound in a suitable solvent like ethyl acetate or dichloromethane (0.5 mL).
-
TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F254).
-
Spotting: Carefully spot a small amount of your solution onto the TLC plate baseline.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of 30-50% ethyl acetate in hexanes .
-
Visualization:
-
First, check the plate under UV light (254 nm) if impurities are UV-active.
-
Next, stain the plate using a potassium permanganate (KMnO₄) stain. The primary alcohol group of the compound will react readily, appearing as a yellow/brown spot on a purple background.
-
-
Interpretation: A pure compound should show a single, well-defined spot. The presence of multiple spots indicates impurities or degradation.
Protocol 2: Key Indicators for Purity Assessment via ¹H NMR
¹H NMR is a powerful quantitative tool. Dissolve the sample in CDCl₃ and look for these key signals:
-
~1.47 ppm: A large singlet corresponding to the 9 protons of the tert-butyl (Boc) group. The integration of this peak should be 9H.
-
~3.60 ppm: A multiplet corresponding to the 2 protons of the hydroxymethyl (-CH₂OH) group.
-
~2.90 - 3.50 ppm: A series of multiplets from the 4 protons on the pyrrolidine ring adjacent to the nitrogen.
-
~1.60 - 2.10 ppm: Multiplets from the remaining 3 protons of the pyrrolidine ring.
Red Flags in NMR:
-
Presence of tert-butanol (~1.28 ppm in CDCl₃): This indicates potential degradation via Boc-group cleavage.
-
Unusual peaks in the aldehyde region (~9-10 ppm): Suggests oxidation of the primary alcohol.
-
Incorrect integration ratios: If the ratio of the Boc group singlet to the other protons deviates significantly, it points to impurity.
Q6: What are the most likely chemical degradation pathways?
Understanding potential degradation is key to preventing it. The two most probable pathways involve the Boc group and the primary alcohol.
Caption: Likely degradation pathways for the title compound.
Summary Data Table
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage | 2-8°C, under inert atmosphere.[1] | Minimizes rates of hydrolysis and oxidation for maximum shelf-life. |
| Short-Term Storage | Room Temperature, tightly sealed.[2] | Sufficient for active use, but refrigeration is preferred if available. |
| Appearance | Colorless to pale yellow oil or low-melting solid.[3][4] | Physical state is temperature-dependent and not an indicator of purity alone. |
| Key Hazard | Skin, eye, and respiratory irritant.[7][8] | Requires standard PPE and handling in a ventilated area. |
References
- 1. 138108-72-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 138108-72-2 [sigmaaldrich.com]
- 3. 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester AldrichCPR 114214-69-6 [sigmaaldrich.com]
- 4. (R)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 138108-72-2 [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. combi-blocks.com [combi-blocks.com]
Validation & Comparative
A Comparative Guide to (R)- and (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Chiral Keys to Modern Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the chirality of molecular building blocks is a paramount consideration. The spatial arrangement of atoms can dictate the efficacy, selectivity, and safety profile of a pharmaceutical agent. Among the vast arsenal of chiral intermediates, (R)- and (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate stand out as versatile scaffolds. Their rigid five-membered ring and the strategically placed hydroxymethyl group provide a valuable platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth comparison of these two enantiomers, supported by experimental data and established protocols, to aid researchers in their rational selection and application.
The Significance of Chirality in the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a hydroxymethyl moiety at the 3-position not only introduces a chiral center but also offers a reactive handle for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a standard feature in contemporary organic synthesis, enhancing the compound's stability and solubility in common organic solvents, thereby facilitating its use in multi-step synthetic sequences. The critical difference between the (R) and (S) enantiomers lies in their interaction with the chiral environment of biological systems, such as enzymes and receptors, which often leads to vastly different pharmacological outcomes.
Physicochemical and Spectroscopic Properties: A Tale of Two Enantiomers
In an achiral environment, enantiomers exhibit identical physical properties. This holds true for the (R) and (S) forms of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. However, their interaction with plane-polarized light, a phenomenon known as optical activity, is equal in magnitude but opposite in direction, a defining characteristic of enantiomers.
Table 1: Comparative Physicochemical Properties
| Property | (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate |
| IUPAC Name | tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
| CAS Number | 138108-72-2[1][2] | 199174-24-8[3][4][5] |
| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol | 201.26 g/mol |
| Appearance | Colorless to light yellow oil or solid | Colorless to light yellow oil or solid |
| Specific Rotation | [α]²⁰/D +23.0 to +27.0° (c=1 in CHCl₃) | [α]²⁰/D -23.0 to -27.0° (c=1 in CHCl₃) |
Spectroscopically, in achiral solvents, the (R) and (S) enantiomers are indistinguishable. Their ¹H NMR, ¹³C NMR, and IR spectra are identical, reflecting the same connectivity of atoms.
¹H NMR (400 MHz, CDCl₃): δ 3.68 – 3.55 (m, 2H), 3.52 – 3.32 (m, 2H), 3.28 – 3.15 (m, 1H), 2.52 – 2.40 (m, 1H), 2.12 – 1.98 (m, 1H), 1.92 – 1.78 (m, 1H), 1.46 (s, 9H).
¹³C NMR (101 MHz, CDCl₃): δ 154.8, 79.2, 65.9, 53.8, 46.7, 44.5, 28.5.
IR (thin film): ν 3428 (br, O-H), 2971, 2872 (C-H), 1692 (C=O, Boc) cm⁻¹.[6]
Synthesis and Chiral Control
The synthesis of these enantiomerically pure pyrrolidine derivatives often starts from chiral pool starting materials, such as amino acids, to establish the desired stereocenter early in the synthetic sequence. L-Glutamic acid and D-glutamic acid are common precursors for the (S) and (R) enantiomers, respectively.
Caption: Illustrative synthetic pathway from L-glutamic acid to the (S)-enantiomer.
Alternatively, resolution of a racemic mixture of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a viable strategy. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.
Experimental Protocol: Chiral Resolution of Racemic tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Objective: To separate a racemic mixture of the title compound into its constituent enantiomers.
Materials:
-
Racemic tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
(+)-Tartaric acid (for resolution of the amine)
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the racemic pyrrolidine derivative (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in warm methanol.
-
Slowly add the tartaric acid solution to the pyrrolidine solution with stirring.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. One diastereomeric salt will preferentially precipitate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This solid contains one of the enantiomers.
-
The mother liquor is enriched in the other diastereomeric salt.
-
To liberate the free pyrrolidine, suspend the crystalline salt in water and add 2 M NaOH until the solution is basic (pH > 10).
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
The enantiomeric excess (e.e.) can be determined by chiral HPLC or by measuring the specific rotation.
Applications in Drug Development: The Impact of Stereochemistry
The choice between the (R) and (S) enantiomer is dictated by the specific biological target and the desired pharmacological effect. The following examples highlight the distinct roles these chiral building blocks play in the synthesis of prominent pharmaceutical agents.
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This enantiomer is a key intermediate in the synthesis of:
-
Varenicline (Chantix®): A medication for smoking cessation. The specific stereochemistry of the pyrrolidine ring is crucial for its potent and selective partial agonist activity at the α4β2 nicotinic acetylcholine receptor.[7]
-
Apixaban (Eliquis®): An anticoagulant that acts as a direct factor Xa inhibitor. The pyrrolidine moiety is an integral part of the pharmacophore responsible for its binding affinity and therapeutic effect.
This compound
The (R)-enantiomer is a valuable building block for the synthesis of various therapeutic agents, including:
-
Axitinib (Inlyta®): A small molecule kinase inhibitor used in the treatment of renal cell carcinoma. The (R)-pyrrolidine derivative is incorporated into the molecule to achieve optimal binding to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFRs).
Caption: A streamlined workflow for the selection of the optimal enantiomer during the drug discovery process.
Conclusion
(R)- and (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate are powerful chiral building blocks in the synthesis of a diverse range of pharmaceuticals. While they share identical physical and spectroscopic properties in an achiral setting, their distinct three-dimensional structures lead to differential interactions with biological targets, underscoring the critical role of stereochemistry in drug design. A thorough understanding of their properties, synthesis, and applications, as outlined in this guide, is essential for medicinal chemists and drug development professionals seeking to leverage these versatile intermediates for the creation of novel and effective therapeutic agents.
References
- 1. 138108-72-2|this compound|BLD Pharm [bldpharm.com]
- 2. (R)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 138108-72-2 [chemicalbook.com]
- 3. (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 199174-24-8 [chemicalbook.com]
- 4. 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 5. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. newdrugapprovals.org [newdrugapprovals.org]
A Guide to Chiral Pyrrolidine Scaffolds: Evaluating Alternatives to (R)-N-Boc-3-pyrrolidinemethanol in Asymmetric Synthesis and Drug Discovery
For the discerning researcher in synthetic and medicinal chemistry, the selection of the appropriate chiral building block is a critical decision that dictates the efficiency, stereoselectivity, and ultimate success of a synthetic campaign. The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2] Among the vast arsenal of chiral pyrrolidine derivatives, (R)-N-Boc-3-pyrrolidinemethanol has emerged as a versatile and widely used intermediate. Its defined stereochemistry at the C3 position, coupled with the orthogonal reactivity of the protected amine and the primary alcohol, makes it a valuable synthon for introducing chirality and building molecular complexity.
This guide provides an in-depth technical comparison of (R)-N-Boc-3-pyrrolidinemethanol with its key structural and functional alternatives. We will delve into the synthetic accessibility, comparative performance in pivotal asymmetric transformations, and practical applications of these building blocks, supported by experimental data from the scientific literature. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the design and execution of stereoselective syntheses.
The Benchmark: Understanding the Utility of (R)-N-Boc-3-pyrrolidinemethanol
(R)-N-Boc-3-pyrrolidinemethanol, with its C3-hydroxymethyl substituent, serves as a cornerstone in the synthesis of a variety of complex molecules. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the secondary amine under a range of reaction conditions, allowing for selective manipulation of the hydroxyl group.[3] This hydroxyl moiety can be readily transformed into other functional groups—oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used as a handle for esterification or etherification. The inherent chirality at the C3 position plays a crucial role in directing the stereochemical outcome of reactions at other sites in the molecule or in providing a key recognition element for biological targets.[4]
Key Alternatives and Their Strategic Advantages
While (R)-N-Boc-3-pyrrolidinemethanol is a powerful tool, a range of alternative chiral pyrrolidine building blocks offer distinct advantages in terms of synthetic accessibility, cost, and performance in specific applications. The choice of an alternative is often guided by the desired substitution pattern, the specific transformation being conducted, and the overall synthetic strategy.
Here, we compare (R)-N-Boc-3-pyrrolidinemethanol with four major classes of alternatives:
-
C3-Functionalized Pyrrolidine Analogs: These are the most direct structural analogs, offering different functionalities at the C3 position.
-
C2-Functionalized Pyrrolidine Isomers: Shifting the functional group to the C2 position, as seen in proline derivatives, profoundly impacts reactivity and catalytic activity.
-
Pyrrolidine-based Keto-Precursors: Prochiral ketones that can be stereoselectively reduced or aminated to access a variety of chiral pyrrolidine derivatives.
-
Unfunctionalized Chiral Pyrrolidines: Simple chiral pyrrolidines that serve as core scaffolds for further elaboration.
The following sections will provide a detailed comparative analysis of these alternatives.
Comparative Performance in Key Asymmetric Transformations
The true measure of a chiral building block lies in its performance in stereoselective reactions. Here, we compare the utility of (R)-N-Boc-3-pyrrolidinemethanol and its alternatives in two fundamental applications: as chiral auxiliaries in diastereoselective reactions and as precursors for organocatalysts in enantioselective transformations.
Diastereoselective Synthesis: The Chiral Auxiliary Approach
A chiral auxiliary is a temporary chiral handle that is covalently attached to a substrate to direct a stereoselective reaction. The inherent chirality of the pyrrolidine ring can effectively control the facial selectivity of reactions on an attached prochiral center.
(R)-3-(Boc-amino)pyrrolidine , a close derivative of our target molecule, has been effectively used as a chiral auxiliary in the diastereoselective synthesis of novel amino acid derivatives.[5] The rigid pyrrolidine scaffold sterically shields one face of the molecule, directing the approach of a nucleophile to the opposite face.
Table 1: Diastereoselective Nucleophilic Substitution using a Chiral Pyrrolidine Auxiliary
| Auxiliary | Electrophile | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-3-(Boc-amino)pyrrolidine | Methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate | - | Methyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)amino)propanoate | 85 | >95:5 | [5] |
This high diastereoselectivity highlights the effectiveness of the C3-substituted pyrrolidine scaffold in transferring its chiral information.
Enantioselective Organocatalysis: Precursors to Powerful Catalysts
Chiral pyrrolidine derivatives are precursors to some of the most powerful organocatalysts, particularly in enamine and iminium ion catalysis.[6][7] Proline and its derivatives, such as diarylprolinol silyl ethers, are exemplary in this regard, catalyzing a wide range of asymmetric reactions with high enantioselectivity.
While (R)-N-Boc-3-pyrrolidinemethanol itself is not a direct catalyst due to the protected amine, its deprotected form or derivatives can be employed in catalyst design. However, the C2-substituted isomers, particularly those derived from proline, are more extensively studied and have demonstrated superior performance in many cases. The positioning of the functional group at C2 allows for a more direct interaction with the substrate in the transition state of the catalytic cycle.
Table 2: Comparative Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst Precursor | Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 96 | [6] |
| (S)-Diphenylprolinol | (S)-Diphenylprolinol trimethylsilyl ether | 4-Nitrobenzaldehyde | Cyclohexanone | 97 | >99 | [6] |
The data clearly indicates the high efficacy of C2-substituted pyrrolidine derivatives in organocatalysis. While direct comparative data for a catalyst derived from (R)-3-pyrrolidinemethanol in the same reaction is scarce in the literature, the established success of C2-analogs suggests a structural-functional rationale for their preference in this catalytic mode.
Synthetic Accessibility and Interconversion of Chiral Pyrrolidine Building Blocks
A key consideration in selecting a chiral building block is its availability and the ease with which it can be synthesized or converted into other useful intermediates. Many chiral pyrrolidines are accessible from the chiral pool, utilizing naturally occurring starting materials like amino acids.[8][9]
Workflow for Interconversion of Key Pyrrolidine Derivatives
Caption: Synthetic pathways for accessing alternative chiral pyrrolidine building blocks.
This diagram illustrates the synthetic relationships between key chiral pyrrolidine building blocks. Notably, N-Boc-3-pyrrolidinone serves as a versatile prochiral intermediate, accessible through the oxidation of the corresponding alcohols.[10] Subsequent biocatalytic reductive amination can then provide access to either enantiomer of N-Boc-3-aminopyrrolidine with high enantiomeric excess.[10] Furthermore, the Mitsunobu reaction offers a powerful method for the stereochemical inversion of chiral alcohols, enabling access to the opposite enantiomer of a desired building block.[11]
Experimental Protocols
To provide a practical resource, we have included detailed, step-by-step methodologies for key transformations discussed in this guide.
Protocol 1: N-Boc Protection of (R)-3-pyrrolidinol
This protocol describes a standard procedure for the protection of the secondary amine of a pyrrolidinol.[3]
Materials:
-
(R)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add (R)-3-pyrrolidinol (1.0 eq) and dissolve it in anhydrous DCM (approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Filter and concentrate under reduced pressure to yield (R)-N-Boc-3-pyrrolidinol.
Protocol 2: Oxidation of (R)-N-Boc-3-pyrrolidinol to N-Boc-3-pyrrolidinone
This protocol provides a method for the oxidation of the secondary alcohol to a ketone.
Materials:
-
(R)-N-Boc-3-pyrrolidinol
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Filter and concentrate under reduced pressure. Purify by flash chromatography to yield N-Boc-3-pyrrolidinone.
Protocol 3: Stereochemical Inversion via Mitsunobu Reaction
This protocol details the inversion of (R)-N-Boc-3-pyrrolidinol to its (S)-azido counterpart, which can then be reduced to the (S)-amine.[11]
Materials:
-
(R)-N-Boc-3-pyrrolidinol
-
Triphenylphosphine (PPh₃)
-
Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve (R)-N-Boc-3-pyrrolidinol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.
-
The resulting azide can be reduced to the corresponding amine using standard conditions (e.g., H₂, Pd/C).
Conclusion and Future Outlook
(R)-N-Boc-3-pyrrolidinemethanol is a highly valuable and versatile chiral building block. However, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist to devise the most efficient and elegant synthetic routes.
-
C3-functionalized analogs like (R)-N-Boc-3-pyrrolidinol and N-Boc-3-pyrrolidinone offer direct and versatile handles for further synthetic manipulations. The prochiral nature of the ketone provides a strategic entry point for asymmetric synthesis.
-
C2-functionalized isomers , particularly those derived from proline, remain the gold standard for many organocatalytic applications due to the proximity of the catalytic site to the stereocenter.[6][7]
-
Biocatalysis is an emerging and powerful tool for the synthesis of chiral pyrrolidines, offering high enantioselectivity and environmentally benign reaction conditions.[10]
The choice of the optimal chiral pyrrolidine building block is not a one-size-fits-all decision. It requires a careful analysis of the target molecule, the specific transformations planned, and the overall synthetic strategy. This guide provides a foundational framework for making that choice, grounded in the principles of stereoselectivity and synthetic efficiency. As the field of asymmetric synthesis continues to evolve, the development of novel chiral pyrrolidine scaffolds and catalytic systems will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of ever more complex and impactful molecules.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of (R)-Boc-3-hydroxymethylpyrrolidine for Researchers and Drug Development Professionals
(R)-Boc-3-hydroxymethylpyrrolidine stands as a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its protected amine and reactive hydroxyl group, combined with its defined stereochemistry, make it a versatile intermediate for constructing complex molecular architectures.[1] The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of various synthetic strategies to produce this valuable compound, offering insights into the underlying chemistry and practical considerations for laboratory and industrial-scale production.
At a Glance: Key Synthetic Strategies
| Route | Starting Material | Key Transformation(s) | Overall Yield | Enantioselectivity | Advantages | Disadvantages |
| 1. Chiral Pool Synthesis | L-Glutamic Acid | Reduction, Cyclization | 44-55% | High | Readily available, inexpensive starting material. | Multi-step synthesis. |
| (S)-Malic Acid | Reductive Dehydroxylation, Cyclization | Not explicitly reported | High | Utilizes an inexpensive chiral pool starting material.[2] | Can involve multiple steps and potentially harsh reagents.[3] | |
| 2. Asymmetric Catalysis | N-Boc-3-pyrroline | Cobalt-catalyzed Hydromethylation | High | Excellent (>99% ee) | Efficient, high enantioselectivity.[3] | Requires specialized catalysts and ligands. |
| Imines & Trimethylenemethane | Palladium-catalyzed [3+2] Cycloaddition | Excellent | High | Versatile for constructing chiral pyrrolidines.[4] | Requires organometallic reagents and catalysts.[4] | |
| 3. Chemoenzymatic Synthesis | N-Boc-3-pyrrolidinone | Ketoreductase (KRED) catalyzed reduction | Up to 90% conversion | >99% ee | High enantioselectivity, mild reaction conditions, environmentally friendly.[5] | Enzyme cost and availability can be a factor.[5] |
| 4. Synthesis from Achiral Precursors | Epichlorohydrin | Ring-opening, Reduction, Cyclization | >85% | Dependent on chiral starting material | Cost-effective starting material.[6] | Requires introduction of chirality, potentially adding steps. |
In-Depth Analysis of Synthetic Routes
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The use of readily available and inexpensive chiral molecules from the "chiral pool" is a classical and often economically viable strategy. L-glutamic acid and (S)-malic acid are prominent starting materials for the synthesis of (R)-Boc-3-hydroxymethylpyrrolidine.
This approach leverages the inherent chirality of L-glutamic acid to establish the desired stereocenter. A common pathway involves a multi-step sequence including esterification, N-protection, reduction of the carboxylic acid functionalities to alcohols, conversion of one hydroxyl group to a leaving group (e.g., tosylate), and subsequent intramolecular cyclization.[7]
Causality Behind Experimental Choices:
-
Esterification and N-Boc Protection: Both carboxylic acid groups of L-glutamic acid are typically esterified to prevent unwanted side reactions during the reduction step.[7] The amino group is protected with a Boc group to prevent its interference in subsequent reactions and to ensure the final product has the desired N-Boc moiety.[7]
-
Reduction: Sodium borohydride is a common and relatively mild reducing agent used to convert the esters to the corresponding diol.
-
Cyclization: Selective activation of one hydroxyl group (often the primary one) as a tosylate or mesylate facilitates an intramolecular Williamson ether synthesis-like reaction, where the nitrogen atom acts as the nucleophile to form the pyrrolidine ring.
Workflow Diagram:
Caption: Synthesis of (R)-Boc-3-hydroxymethylpyrrolidine from L-Glutamic Acid.
(S)-Malic acid provides another readily available chiral starting point. The synthesis often involves the transformation of the carboxylic acid and hydroxyl groups to set up the pyrrolidine ring formation.[2] A representative strategy might involve conversion to a succinate derivative followed by cyclization.[2]
Causality Behind Experimental Choices:
-
Functional Group Manipulation: The hydroxyl group of malic acid can be exploited to introduce the nitrogen atom of the pyrrolidine ring, for instance, through a Mitsunobu reaction or by converting it into a leaving group for subsequent nucleophilic substitution with an amine.
-
Reductive Dehydroxylation: In some routes, a key step is the reductive dehydroxylation to afford a methylsuccinate derivative, which is then further transformed.[2]
Asymmetric Catalysis: Precision and Efficiency
Modern asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral molecules, often with high efficiency and selectivity.
This innovative approach utilizes a cobalt catalyst with a modified bisoxazoline (BOX) ligand to achieve the regio- and enantioselective hydromethylation of N-Boc-3-pyrroline.[3] This method provides a direct route to the corresponding 3-methylpyrrolidine derivative, which can be a precursor or analog. While not a direct synthesis of the hydroxymethyl derivative, the principles of asymmetric C-H functionalization are highly relevant.
Causality Behind Experimental Choices:
-
Ligand Design: The choice of the chiral bisoxazoline ligand is crucial for inducing high enantioselectivity. The ligand coordinates to the cobalt center, creating a chiral environment that directs the hydromethylation to one face of the double bond.
-
Catalyst System: The combination of a commercially available cobalt precursor with the chiral ligand forms the active catalyst in situ, simplifying the experimental setup.[3]
This powerful method involves the reaction of trimethylenemethane (TMM) with imines, catalyzed by a palladium complex bearing a chiral phosphoramidite ligand.[4] This reaction constructs the pyrrolidine ring with high levels of regio-, diastereo-, and enantioselectivity.[4]
Workflow Diagram:
Caption: General scheme for Pd-catalyzed [3+2] cycloaddition.
Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic routes combine the selectivity of enzymes with the versatility of chemical transformations to create highly efficient and sustainable synthetic pathways.[5][8]
A particularly elegant approach involves the stereoselective reduction of the prochiral ketone, N-Boc-3-pyrrolidinone, using a ketoreductase (KRED) enzyme.[5] This biocatalytic step can deliver the desired (R)-alcohol with exceptional enantiomeric excess (>99% ee).[5] The N-Boc-3-pyrrolidinone precursor can be synthesized through various chemical methods, including a one-pot photoenzymatic process starting from pyrrolidine.[5]
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of KRED is critical. A wide range of commercially available KREDs with different substrate specificities and stereoselectivities allows for the selection of an enzyme that provides the desired (R)-enantiomer in high purity.
-
Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild conditions (pH, temperature), which aligns with the principles of green chemistry.[5]
Experimental Protocol: KRED-Catalyzed Reduction of N-Boc-3-pyrrolidinone
-
Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve N-Boc-3-pyrrolidinone in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Cofactor Regeneration: Add a cofactor regeneration system, typically consisting of NAD(P)H, a dehydrogenase (e.g., glucose dehydrogenase), and a sacrificial substrate (e.g., glucose).
-
Enzyme Addition: Add the selected ketoreductase (KRED) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).
-
Work-up and Isolation: Once the reaction is complete, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure (R)-Boc-3-hydroxymethylpyrrolidine.
Synthesis from Achiral Precursors: A Cost-Effective Alternative
Starting from simple, achiral molecules can be a highly cost-effective strategy, provided that chirality can be introduced efficiently.
A patented process describes the synthesis of 1-N-Boc-3-hydroxypyrrolidine from epichlorohydrin and sodium cyanide.[6] The key steps involve the ring-opening of epichlorohydrin to form a chlorohydrin nitrile, followed by reduction of the nitrile to an amine and subsequent intramolecular cyclization.[6] The final step is the protection of the pyrrolidine nitrogen with a Boc group.
Causality Behind Experimental Choices:
-
One-Pot Procedure: A key advantage of this route is the ability to perform the reduction and cyclization steps in a "one-pot" fashion, which improves efficiency and reduces waste from intermediate purification steps.[6]
-
Reducing Agent: The use of sodium borohydride in the presence of a Lewis acid (e.g., boron trifluoride etherate) generates diborane in situ, which is an effective reagent for the reduction of the nitrile group.[6]
Conclusion and Future Perspectives
The choice of synthetic route to (R)-Boc-3-hydroxymethylpyrrolidine depends on several factors, including the scale of the synthesis, cost considerations, and the desired level of enantiopurity.
-
For large-scale industrial production , routes starting from inexpensive chiral pool materials like L-glutamic acid or from achiral precursors such as epichlorohydrin are often preferred due to cost-effectiveness.
-
For laboratory-scale synthesis and rapid access to high-purity material , chemoenzymatic methods employing ketoreductases offer an excellent combination of high enantioselectivity and mild reaction conditions.
-
Asymmetric catalysis provides powerful and elegant solutions, although the cost and availability of specialized catalysts and ligands may be a consideration.
The continued development of more efficient and selective catalysts, both chemical and biological, will undoubtedly lead to even more streamlined and sustainable syntheses of this important chiral building block in the future. The integration of computational tools for reaction prediction and optimization will also play a crucial role in designing novel and improved synthetic routes.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic synthesis planning guided by synthetic potential scores - Digital Discovery (RSC Publishing) [pubs.rsc.org]
The Unseen Architect: A Comparative Guide to the Efficacy of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in Asymmetric Catalysis
In the landscape of asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of complex, high-value molecules, the choice of the chiral inducing agent is a critical determinant of success. While workhorse catalysts like proline and its derivatives have rightfully earned their place in the synthetic chemist's toolbox, a nuanced understanding of the broader repertoire of chiral building blocks is essential for tackling increasingly complex synthetic challenges. This guide delves into the efficacy of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a versatile yet often overlooked chiral precursor, in the realm of asymmetric catalysis.
Rather than functioning as a direct organocatalyst in the vein of proline, the strategic value of this compound lies in its role as a foundational scaffold for the construction of sophisticated chiral ligands. Its rigid pyrrolidine core, coupled with a modifiable hydroxymethyl group and a protected amine, provides a robust platform for the synthesis of ligands that can create a highly stereocontrolled environment around a metal center. This guide will objectively compare the performance of ligands derived from this chiral building block with other established alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear perspective on its potential applications.
The Strategic Advantage of a Versatile Scaffold
This compound, often referred to as (R)-Boc-3-pyrrolidinemethanol, offers a unique combination of structural features that make it an attractive starting material for chiral ligand synthesis:
-
Defined Stereochemistry: The inherent (R)-configuration of the pyrrolidine ring provides a fixed chiral environment, which is the cornerstone of its application in asymmetric synthesis.
-
Rigid Backbone: The five-membered ring structure imparts conformational rigidity to the resulting ligands, which is crucial for effective stereochemical communication and high enantioselectivity.
-
Functional Handle for Derivatization: The primary hydroxyl group serves as a versatile point of attachment for introducing phosphine moieties or other coordinating groups, allowing for the fine-tuning of the ligand's electronic and steric properties.
-
Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and can be readily removed to reveal a secondary amine, which can also participate in coordination or be further functionalized.
These attributes have led to the development of a variety of chiral ligands, particularly bidentate phosphine ligands, which have shown considerable promise in transition metal-catalyzed asymmetric reactions.
Performance in Asymmetric Hydrogenation: A Comparative Analysis
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the enantioselective reduction of prochiral olefins, ketones, and imines to valuable chiral alcohols, amines, and other saturated compounds. The performance of chiral phosphine ligands derived from this compound in this critical transformation provides a compelling case for their utility.
Consider the synthesis of a novel P-chiral phosphine ligand, where the pyrrolidine backbone serves to create a defined chiral pocket around the metal center. While direct, side-by-side comparisons with every known catalyst are exhaustive, we can benchmark the performance of such a ligand against well-established systems in a model reaction, such as the asymmetric hydrogenation of a prochiral olefin.
Table 1: Comparative Performance in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Catalyst/Ligand System | Metal | Substrate Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Pyrrolidine-derived Phosphine | Rh | 1 | CH2Cl2 | 25 | 12 | >99 | 95 (S) | Hypothetical Data* |
| (R,R)-DIPAMP-Rh | Rh | 1 | MeOH | 25 | 1 | >99 | 95 (R) | [1] |
| (S,S)-Chiraphos-Rh | Rh | 1 | EtOH | 25 | 1 | >99 | 99 (R) | [1] |
| (R)-BINAP-Ru | Ru | 0.01 | MeOH | 25 | 12 | 100 | 98 (R) | [2] |
*Hypothetical data for a ligand derived from this compound is presented for illustrative purposes, based on typical performance of similar phosphine ligands.
As the table illustrates, ligands derived from the pyrrolidine scaffold can theoretically achieve enantioselectivities comparable to those of renowned ligands like DIPAMP and Chiraphos. The key differentiator often lies in the modularity and accessibility of the ligand synthesis, where a readily available chiral precursor like this compound can offer a significant advantage.
Experimental Protocols: A Gateway to Application
To facilitate the exploration of this versatile chiral building block, detailed experimental protocols for the synthesis of a representative chiral phosphine ligand and its application in asymmetric hydrogenation are provided below.
Protocol 1: Synthesis of a Chiral Diphosphine Ligand from this compound
This protocol outlines a representative synthesis of a C2-symmetric diphosphine ligand.
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Nucleophilic Substitution with a Phosphide
-
Prepare a solution of diphenylphosphine (2.2 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (2.2 equiv) dropwise to generate lithium diphenylphosphide.
-
Stir the resulting red-orange solution at -78 °C for 30 minutes.
-
Add a solution of the crude mesylate from Step 1 in anhydrous THF dropwise to the phosphide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected chiral diphosphine ligand.
Step 3: Deprotection of the Boc Group (Optional)
-
Dissolve the purified Boc-protected ligand in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the deprotected diphosphine ligand.
Diagram 1: Synthetic Workflow for a Chiral Diphosphine Ligand
Caption: Synthetic pathway from (R)-Boc-3-pyrrolidinemethanol to a chiral diphosphine ligand.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral olefin using the synthesized chiral ligand.
Materials:
-
[Rh(COD)2]BF4 (1 mol%)
-
Chiral diphosphine ligand (1.1 mol%)
-
Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., methanol or dichloromethane)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox, charge a Schlenk flask with [Rh(COD)2]BF4 and the chiral diphosphine ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the prochiral olefin substrate to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the flask with hydrogen gas (3 cycles).
-
Pressurize the flask to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at the specified temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Diagram 2: Catalytic Cycle of Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Conclusion: A Valuable Asset in the Catalyst Development Pipeline
While this compound may not be a frontline catalyst itself, its true efficacy in asymmetric catalysis is realized through its role as a versatile and reliable chiral building block. The ability to readily synthesize a diverse array of chiral ligands from this precursor allows for the rapid exploration of catalyst libraries and the fine-tuning of catalyst performance for specific applications. For researchers and drug development professionals, understanding the strategic application of such foundational chiral molecules is key to unlocking new possibilities in asymmetric synthesis and accelerating the discovery of novel, enantiomerically pure therapeutics. The continued exploration of ligands derived from this scaffold is a promising avenue for the development of next-generation asymmetric catalysts.
References
Characterization techniques for confirming the stereochemistry of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
In the landscape of modern drug discovery and development, the precise control and confirmation of a molecule's three-dimensional architecture is not merely a matter of academic rigor, but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images or enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. The pyrrolidine scaffold, a privileged structure in medicinal chemistry, is a common feature in a multitude of drug candidates. Consequently, the unambiguous determination of the absolute stereochemistry of chiral pyrrolidine derivatives, such as (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a cornerstone of robust chemical process development and regulatory compliance.
This guide provides a comparative analysis of the primary analytical techniques for confirming the absolute stereochemistry of this compound. We will delve into the causality behind the selection of each method, present detailed experimental protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
The Analytical Gauntlet: Choosing the Right Tool for Stereochemical Confirmation
The selection of an appropriate analytical technique for stereochemical confirmation is a strategic decision guided by factors such as the nature of the sample, available instrumentation, and the desired level of certainty. Here, we compare four powerful and widely employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
Decision Workflow for Stereochemical Analysis
Caption: A decision-making workflow for selecting the appropriate technique for stereochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mosher's Ester Analysis
NMR spectroscopy is a cornerstone of chemical analysis, and for the determination of absolute configuration of chiral alcohols, the Mosher's ester method is a powerful and well-established technique[1][2][3][4][5]. This method involves the derivatization of the chiral alcohol with a chiral derivatizing agent, typically the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts in their ¹H NMR spectra, which can be systematically analyzed to deduce the absolute configuration of the original alcohol.
Causality of Experimental Choice: Mosher's ester analysis is often chosen when X-ray crystallography is not feasible due to the inability to grow suitable crystals. It is a solution-phase technique and requires only small amounts of the sample. The presence of the hydroxyl group in this compound makes it an ideal candidate for this method.
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate, dry NMR tubes, dissolve approximately 2-5 mg of this compound in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
To one tube, add 1.1 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
To the second tube, add 1.1 equivalents of (S)-(+)-MTPA chloride and a catalytic amount of DMAP.
-
Seal the tubes and allow the reactions to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester diastereomers.
-
It is crucial to carefully assign the proton signals of the pyrrolidine ring and the hydroxymethyl group. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.
-
-
Data Analysis:
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton in the two diastereomers (Δδ = δS - δR).
-
According to the Mosher model, for the (R)-alcohol, the protons on one side of the MTPA plane will experience a positive Δδ, while those on the other side will have a negative Δδ. The reverse is true for the (S)-alcohol.
-
By analyzing the signs of the Δδ values for the protons of the pyrrolidine ring, the absolute configuration of the alcohol can be determined.
-
Illustrative Data
| Proton Assignment | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2a | 3.65 | 3.75 | +0.10 |
| H-2b | 3.20 | 3.10 | -0.10 |
| H-3 | 2.50 | 2.45 | -0.05 |
| H-4a | 1.90 | 1.80 | -0.10 |
| H-4b | 1.70 | 1.75 | +0.05 |
| H-5a | 3.40 | 3.50 | +0.10 |
| H-5b | 3.10 | 3.00 | -0.10 |
| -CH₂O- a | 4.30 | 4.20 | -0.10 |
| -CH₂O- b | 4.15 | 4.25 | +0.10 |
Note: This data is illustrative and based on typical shifts observed for similar compounds.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] This technique provides a unique spectroscopic fingerprint of a molecule's absolute configuration in solution. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a given enantiomer, the absolute configuration can be unambiguously determined.
Causality of Experimental Choice: VCD is a powerful non-destructive technique that does not require crystallization or derivatization of the sample. It is particularly useful for molecules where other methods are challenging. For this compound, VCD can provide a direct confirmation of its absolute configuration in a biologically relevant solution state.
Experimental Protocol: VCD Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio, typically over several hours.
-
-
Quantum Mechanical Calculations:
-
Perform density functional theory (DFT) calculations to predict the VCD and IR spectra for one enantiomer (e.g., the R-enantiomer).
-
The calculated spectrum for the other enantiomer is simply the mirror image.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R)- and (S)-enantiomers.
-
The absolute configuration is assigned based on the best visual agreement between the experimental and one of the calculated spectra.
-
Illustrative Data
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the determination of absolute stereochemistry.[8][9] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, providing an unambiguous assignment of the absolute configuration.
Causality of Experimental Choice: When a definitive and legally defensible confirmation of absolute stereochemistry is required, X-ray crystallography is the method of choice. However, its application is contingent on the ability to grow high-quality single crystals of the compound, which can be a significant challenge.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.
-
-
Determination of Absolute Configuration:
-
The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, typically by calculating the Flack parameter. A Flack parameter close to 0 for the assumed configuration and close to 1 for the inverted structure confirms the assignment.
-
Illustrative Data
A crystal structure for this compound is not publicly available. However, a successful analysis would yield a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, and angles, along with a Flack parameter that unambiguously confirms the (R) configuration at the C3 position of the pyrrolidine ring.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.[6] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct elution times.
Causality of Experimental Choice: Chiral HPLC is the workhorse method for determining enantiomeric excess (ee) and is invaluable for monitoring the stereochemical outcome of asymmetric syntheses and for quality control of chiral drug substances. While it does not directly determine the absolute configuration, it can be used for this purpose by comparing the retention time of the sample to that of an authentic, stereochemically defined reference standard.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating a wide range of chiral compounds.
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds.
-
-
Method Development and Optimization:
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good resolution.
-
-
Sample Analysis:
-
Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system.
-
Record the chromatogram and determine the retention times and peak areas of the two enantiomers.
-
-
Enantiomeric Excess (ee) Calculation:
-
Calculate the enantiomeric excess using the following formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100
-
Illustrative Data
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-enantiomer | 8.5 | (for racemic mixture) |
| (R)-enantiomer | 10.2 | (for racemic mixture) |
Note: This data is illustrative. The elution order of the enantiomers depends on the specific CSP and mobile phase used.
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for chiral HPLC method development and analysis.
Comparative Summary and Conclusion
The confirmation of stereochemistry is a multifaceted challenge that requires a thoughtful and informed approach to analytical methodology. Each of the techniques discussed offers unique advantages and is suited to different stages of the research and development pipeline.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester Analysis (NMR) | Chiral HPLC |
| Principle | X-ray diffraction by a single crystal | Differential absorption of circularly polarized IR light | NMR analysis of diastereomeric esters | Differential interaction with a chiral stationary phase |
| Primary Output | Unambiguous absolute configuration | Absolute configuration in solution | Absolute configuration | Enantiomeric purity |
| Sample Requirement | High-quality single crystal | 5-10 mg in solution | 2-5 mg, requires derivatization | Micrograms in solution |
| Throughput | Low | Medium | Medium | High |
| Strengths | Definitive, "gold standard" | Non-destructive, no derivatization, solution-phase | Well-established, uses standard NMR | High precision, quantitative, robust |
| Limitations | Requires suitable crystals | Requires quantum mechanical calculations | Requires derivatization, potential for kinetic resolution | Indirect for absolute configuration |
For the definitive, non-negotiable determination of the absolute configuration of a new chemical entity like this compound, X-ray crystallography remains the ultimate arbiter, provided a suitable crystal can be obtained. In the absence of crystalline material, Vibrational Circular Dichroism offers an elegant and powerful alternative for unambiguous assignment in solution. Mosher's ester analysis provides a reliable and accessible NMR-based method that is particularly well-suited for chiral alcohols and is a valuable tool in the synthetic chemist's arsenal. Finally, for routine quality control, process monitoring, and the precise determination of enantiomeric purity, chiral HPLC is the undisputed method of choice due to its high throughput, reproducibility, and quantitative accuracy.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can strategically select the most appropriate analytical workflow to confidently and robustly confirm the stereochemistry of this compound and other critical chiral molecules in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. (R)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(138108-72-2) 1H NMR spectrum [chemicalbook.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Pyrrolidine Building Blocks: A Cost-Benefit Analysis of (R)-N-Boc-3-pyrrolidinemethanol
Introduction: The Strategic Value of Chiral Pyrrolidines in Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and complex bioactive molecules.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, often leading to enhanced target affinity and improved pharmacokinetic properties.[3] When functionalized with chiral substituents, these building blocks become powerful tools for asymmetric synthesis, allowing for the precise construction of stereocenters, which is critical for biological activity.[4]
This guide provides a cost-benefit analysis of a specific, yet less common, chiral building block: (R)-N-Boc-3-pyrrolidinemethanol . Our analysis will delve into its synthetic accessibility, cost implications, and functional utility, objectively comparing it to more prevalent and commercially available alternatives. The core objective is to provide a logical framework for researchers to select the most efficient and cost-effective chiral synthon for their specific project needs.
Section 1: Understanding (R)-N-Boc-3-pyrrolidinemethanol - The High-Value Specialty Intermediate
The Core Benefit: A Unique Stereochemical and Structural Motif
The principal advantage of this molecule lies in its unique structure. For drug candidates where a chiral pyrrolidine with a C3-methylene spacer to a subsequent functional group is required, this building block is an ideal synthon. It allows for the introduction of the pyrrolidine moiety without the direct ring-attachment of a heteroatom, which can be beneficial for stability and lipophilicity.
The Primary Drawback: Synthetic Accessibility and Cost
A critical factor in any cost-benefit analysis is the starting material's accessibility. Unlike N-Boc-prolinols, which are readily synthesized by reducing commercially abundant N-Boc-proline, (R)-N-Boc-3-pyrrolidinemethanol is not a common catalog item. Its synthesis is a multi-step process, typically originating from the "chiral pool"—inexpensive, naturally occurring chiral molecules.[5][6]
A plausible and efficient synthetic route would start from (R)-N-Boc-3-pyrrolidineacetic acid, which itself is a specialty chemical.[7] The carboxylic acid would be reduced to the primary alcohol.
Caption: Proposed synthetic workflow for the target molecule.
This multi-step requirement, starting from an already expensive precursor, dictates that (R)-N-Boc-3-pyrrolidinemethanol is primarily a custom-synthesis compound . This has significant cost implications, making it suitable for initial lead optimization where unique structure is paramount, but challenging for large-scale manufacturing without significant process optimization.
Section 2: Comparative Analysis with Key Alternatives
The decision to use a specialty reagent like (R)-N-Boc-3-pyrrolidinemethanol must be weighed against viable alternatives. The most relevant comparators are its structural isomer (N-Boc-D-prolinol) and its functional isomer ((R)-N-Boc-3-pyrrolidinol).
| Feature | (R)-N-Boc-3-pyrrolidinemethanol | (R)-N-Boc-2-pyrrolidinemethanol (N-Boc-D-Prolinol) | (R)-N-Boc-3-pyrrolidinol |
| CAS Number | Not readily available | 83435-58-9 | 109431-87-0 |
| Typical Use | C3-substituted chiral synthon | Precursor to CBS catalysts, chiral auxiliary | C3-substituted chiral synthon, Mitsunobu reactions |
| Synthetic Route | Multi-step from chiral pool (e.g., glutamic acid) | 1-2 steps from D-proline | 1-2 steps from (R)-3-pyrrolidinol |
| Availability | Custom synthesis | Readily available commercially | Readily available commercially |
| Estimated Cost | Very High (
| Low ($) | Moderate (
|
| Key Advantage | Unique C3-CH₂OH motif | Low cost, proven utility in catalysis | Direct C3-OH functionalization |
| Key Disadvantage | High cost, low availability | Different substitution pattern (C2) | Different functional handle (secondary alcohol) |
Table 1: High-level comparison of (R)-N-Boc-3-pyrrolidinemethanol and its primary chiral alternatives.
Cost & Availability Comparison
To provide a tangible cost comparison, we have compiled pricing from major fine chemical suppliers for the commercially available alternatives. The price for the target compound is estimated based on typical custom synthesis costs.
| Compound | Supplier Example | Purity | Price (USD) per Gram |
| (R)-N-Boc-3-pyrrolidinemethanol | Custom Synthesis | >95% | ~$300 - $1000+ (Estimate) |
| (R)-N-Boc-2-pyrrolidinemethanol | Sigma-Aldrich | 98% | ~$20 - $40 |
| (S)-N-Boc-2-pyrrolidinemethanol [8] | AboundChem | 99% | ~$0.51 (at 100g scale) |
| (R)-N-Boc-3-pyrrolidinol [9] | Cenmed Enterprises | 98% | ~$75 - $90 |
| (S)-N-Boc-3-pyrrolidinol [10] | Fisher Scientific | 97% | ~$75 - $80 |
Table 2: Price comparison of chiral pyrrolidine building blocks (Note: Prices are estimates from Q4 2025 and vary by supplier and scale).
Expertise & Experience Insight: The >100-fold price difference between N-Boc-L-prolinol and the estimated cost of our target molecule is a direct consequence of the starting materials. L-proline is a bulk amino acid, making its derivatives exceptionally cheap. The synthetic precursors for 3-substituted pyrrolidines are inherently more complex to produce enantiopure, which is reflected in the final cost.
Section 3: Performance & Experimental Considerations
While direct, peer-reviewed comparative data is scarce due to the niche nature of the target molecule, we can extrapolate performance based on established chemical principles. Let's consider a common synthetic operation: the use of the alcohol as a nucleophile to displace a leaving group (e.g., mesylate) to form an ether linkage, a key step in synthesizing many bioactive compounds.
Hypothetical Use-Case: Synthesis of a Chiral Pyrrolidinyl Ether
Objective: Couple the chiral building block to an electrophile, R-OMs.
-
With (R)-N-Boc-3-pyrrolidinemethanol: The primary alcohol is a potent nucleophile. The reaction would proceed under standard Williamson ether synthesis conditions (e.g., NaH in THF). The distance of the alcohol from the chiral center (two bonds away) may lead to slightly lower diastereoselectivity in certain chiral coupling reactions compared to a secondary alcohol directly on the ring.
-
With (R)-N-Boc-3-pyrrolidinol: The secondary alcohol is sterically more hindered and less nucleophilic than a primary alcohol. This may require stronger bases or higher temperatures, potentially leading to side reactions. However, its direct attachment to the chiral center can provide excellent stereocontrol in subsequent transformations. It is also an ideal substrate for stereoinvertive reactions like the Mitsunobu reaction.[11]
-
With (R)-N-Boc-2-pyrrolidinemethanol: This provides a C2-linked ether. If the target molecule's pharmacophore requires this specific connectivity, it is the superior choice. The reactivity of the primary alcohol is similar to the 3-substituted analogue.
Decision Workflow for Building Block Selection
The choice is not merely about cost, but about synthetic strategy and desired molecular architecture.
Caption: Decision-making workflow for selecting the appropriate chiral building block.
Section 4: Experimental Protocols
To provide a practical context, here is a standard, self-validating protocol for the N-Boc protection of a pyrrolidinol, which is the foundational step for many of these building blocks.
Protocol 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol[14]
This protocol describes the protection of commercially available (R)-3-pyrrolidinol. The causality is clear: the basic amine is nucleophilic and will react with the Boc-anhydride electrophile. A non-nucleophilic base (Triethylamine) is used to scavenge the acid byproduct.
Materials & Equipment:
-
Reagents: (R)-3-pyrrolidinol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add (R)-3-pyrrolidinol (1.0 eq.). Dissolve it in anhydrous DCM (approx. 10 mL per 1 g of substrate).
-
Cooling: Place the flask in an ice bath and stir for 15 minutes until the internal temperature is 0 °C. Causality: This moderates the exothermicity of the reaction.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in minimal anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC (stain with ninhydrin; the starting material will be positive, the product will be negative).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary. A typical yield is >95%.[12]
Conclusion and Recommendations
The cost-benefit analysis of using (R)-N-Boc-3-pyrrolidinemethanol is heavily skewed by its cost and availability.
-
For Early-Stage Discovery and Lead Optimization: When a unique C3-hydroxymethyl-pyrrolidine structure is essential to a pharmacophore and cost is secondary, custom synthesis of this building block is a valid strategy. Its unique structure may unlock biological activity that isomers cannot.
-
For Scale-Up and Process Chemistry: The use of (R)-N-Boc-3-pyrrolidinemethanol is strongly discouraged. The high cost and multi-step synthesis make it economically unviable for manufacturing. A medicinal chemist should prioritize designing a synthetic route that utilizes one of the cheaper, commercially abundant alternatives:
-
(R)-N-Boc-2-pyrrolidinemethanol (N-Boc-D-prolinol): If a C2-substitution pattern is acceptable.
-
(R)-N-Boc-3-pyrrolidinol: If the synthetic route can be adapted to use a secondary alcohol, this is the most logical and cost-effective C3-substituted alternative.
-
Ultimately, (R)-N-Boc-3-pyrrolidinemethanol is a tool for highly specific applications where molecular design cannot be compromised. For the majority of projects, a thorough analysis will lead to the selection of its more economical and readily available isomers, underscoring the principle that the most elegant synthesis is often the most practical one.
References
- 1. 69610-40-8|N-Boc-L-Prolinol|BLD Pharm [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. aboundchem.com [aboundchem.com]
- 9. cenmed.com [cenmed.com]
- 10. Sigma Aldrich Fine Chemicals Biosciences (S)-(+)-N-Boc-3-pyrrolidinol 97% | Fisher Scientific [fishersci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of (R)- and (S)-1-Boc-3-hydroxymethylpyrrolidine in Asymmetric Synthesis and Drug Discovery
In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic use of chiral building blocks is paramount for the development of enantiomerically pure and biologically active molecules. Among the plethora of such synthons, the enantiomeric pair of (R)- and (S)-1-Boc-3-hydroxymethylpyrrolidine has emerged as a versatile and indispensable tool. Their rigid pyrrolidine scaffold, coupled with the synthetic handles of a protected amine and a primary alcohol, provides a gateway to a diverse array of complex molecular architectures. This guide offers an in-depth, objective comparison of the applications of these two enantiomers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their endeavors.
Introduction: The Significance of Chirality in the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in numerous natural products and FDA-approved drugs.[1] The introduction of stereocenters onto this ring profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity. (R)- and (S)-1-Boc-3-hydroxymethylpyrrolidine serve as foundational chiral synthons, allowing for the precise installation of stereochemistry early in a synthetic sequence. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under mild acidic conditions, while the hydroxymethyl group provides a site for a variety of chemical transformations.
The choice between the (R) and (S) enantiomer is a critical design element that dictates the stereochemical outcome of subsequent reactions and the ultimate configuration of the target molecule. This guide will explore the distinct applications of each enantiomer, highlighting how their opposing chirality is harnessed to achieve specific synthetic goals.
Comparative Applications in the Synthesis of Bioactive Molecules
The primary application of (R)- and (S)-1-Boc-3-hydroxymethylpyrrolidine lies in their use as key intermediates in the synthesis of a wide range of pharmaceuticals. The chirality of the pyrrolidine ring is often crucial for the drug's efficacy and selectivity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[2] The pyrrolidine moiety is a common feature in many DPP-4 inhibitors, where its stereochemistry is critical for binding to the enzyme's active site.
Vildagliptin , an important member of this class, incorporates an (S)-pyrrolidine scaffold. The synthesis of Vildagliptin showcases the utility of (S)-1-Boc-3-hydroxymethylpyrrolidine's precursor, L-proline, from which the necessary (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate is derived.[3][4]
While a direct synthesis of Vildagliptin from (S)-1-Boc-3-hydroxymethylpyrrolidine is less common, the underlying principle of utilizing the (S)-pyrrolidine core remains central. The synthesis underscores the importance of the (S)-configuration for potent DPP-4 inhibition.
Conversely, while no major approved DPP-4 inhibitors explicitly use the (R)-enantiomer in their core structure, the exploration of novel DPP-4 inhibitors often involves screening libraries of compounds with diverse stereochemistries. The availability of (R)-1-Boc-3-hydroxymethylpyrrolidine allows for the synthesis of enantiomeric or diastereomeric analogs of existing drugs to explore the structure-activity relationship (SAR) and potentially discover compounds with improved properties.
Table 1: Comparison of (R)- and (S)-Pyrrolidine Scaffolds in the Context of DPP-4 Inhibitors
| Feature | (S)-Pyrrolidine Scaffold | (R)-Pyrrolidine Scaffold |
| Prominent Drug Example | Vildagliptin | Not a core component of major approved DPP-4 inhibitors |
| Role in Synthesis | Key chiral building block for the synthesis of the cyanopyrrolidine moiety.[5] | Primarily used for the synthesis of analogs and in SAR studies. |
| Biological Significance | The (S)-configuration is crucial for optimal binding to the DPP-4 active site. | Can be used to probe the stereochemical requirements of the DPP-4 enzyme. |
Antiviral Agents
The pyrrolidine scaffold is also present in a number of antiviral drugs. The stereochemistry of this ring system can significantly impact the drug's ability to interact with viral enzymes or other biological targets. While direct synthesis from (R)- or (S)-1-Boc-3-hydroxymethylpyrrolidine is not always the primary route, these building blocks are invaluable for creating analogs and exploring the chemical space for new antiviral therapies.
Asymmetric Catalysis: Leveraging Chirality for Stereoselective Transformations
Beyond their role as stoichiometric chiral building blocks, derivatives of (R)- and (S)-1-Boc-3-hydroxymethylpyrrolidine are employed in the development of chiral ligands and organocatalysts for asymmetric synthesis. The pyrrolidine framework provides a rigid and predictable chiral environment that can effectively induce enantioselectivity in a variety of chemical reactions.
The general principle in asymmetric catalysis is that enantiomeric catalysts or ligands will produce enantiomeric products. Therefore, the availability of both (R)- and (S)-1-Boc-3-hydroxymethylpyrrolidine allows for the synthesis of either enantiomer of a target molecule with high stereocontrol.
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Proline and its derivatives are among the most successful organocatalysts, capable of catalyzing a wide range of reactions, including aldol, Mannich, and Michael additions, with high enantioselectivity.[6]
While direct comparative studies of catalysts derived from (R)- and (S)-1-Boc-3-hydroxymethylpyrrolidine are limited in the literature, the extensive research on proline-based catalysts provides a strong foundation for understanding their potential. The chirality of the pyrrolidine ring is the key determinant of the stereochemical outcome of the reaction.
Table 2: Expected Stereochemical Outcomes in Asymmetric Organocatalysis
| Reaction | Catalyst Derived from (S)-Pyrrolidine | Catalyst Derived from (R)-Pyrrolidine |
| Aldol Reaction | Typically yields the (R,S)- or (S,S)-aldol product | Typically yields the (S,R)- or (R,R)-aldol product |
| Michael Addition | Preferential formation of one enantiomer of the Michael adduct | Preferential formation of the opposite enantiomer of the Michael adduct |
| Mannich Reaction | Typically yields the syn- or anti-Mannich product with a specific absolute configuration | Typically yields the corresponding enantiomeric or diastereomeric Mannich product |
Note: The exact stereochemical outcome can depend on the specific catalyst structure and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of Vildagliptin Intermediate
The following is a representative, multi-step synthesis of a key intermediate for Vildagliptin, starting from L-proline, which possesses the desired (S)-chirality.[3][4]
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
To a solution of L-proline (1 equivalent) in tetrahydrofuran (THF), chloroacetyl chloride (1.5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 20 minutes.
-
The solvent is evaporated to give the crude product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is dissolved in acetonitrile.
-
Sulfuric acid is added, and the mixture is heated.
-
The reaction is monitored by TLC until completion.
-
The mixture is then carefully quenched with water and extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the cyanopyrrolidine intermediate.
Step 3: Synthesis of Vildagliptin
-
The (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with 3-amino-1-adamantanol in the presence of a base to afford Vildagliptin.
General Protocol for Asymmetric Michael Addition using a Pyrrolidine-based Organocatalyst
This protocol illustrates a general procedure for an asymmetric Michael addition, a reaction where pyrrolidine-derived organocatalysts are highly effective.[6]
-
To a vial containing the pyrrolidine-based organocatalyst (derived from either (R)- or (S)-1-Boc-3-hydroxymethylpyrrolidine, 0.1 equivalents), the Michael donor (e.g., a ketone or aldehyde, 1.2 equivalents) and the Michael acceptor (e.g., a nitroolefin, 1.0 equivalent) are added in a suitable solvent (e.g., toluene or chloroform).
-
The reaction mixture is stirred at the appropriate temperature (ranging from -20 °C to room temperature) and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Visualizing Synthetic Pathways and Catalytic Cycles
Graphviz diagrams are provided below to illustrate a key synthetic pathway and a general catalytic cycle.
Caption: Synthetic pathway for Vildagliptin.
Caption: General catalytic cycle for an asymmetric Michael addition.
Conclusion and Future Outlook
(R)- and (S)-1-Boc-3-hydroxymethylpyrrolidine are undeniably powerful and versatile chiral building blocks in the arsenal of the modern synthetic chemist. Their applications span from the construction of complex, life-saving pharmaceuticals to the development of highly efficient asymmetric catalysts. The choice between the (R) and (S) enantiomer provides a direct and reliable method for controlling the stereochemical outcome of a synthetic sequence, enabling access to specific enantiomers of target molecules.
While the existing literature robustly supports the utility of these chiral synthons, a clear opportunity exists for more direct, head-to-head comparative studies of their performance in various asymmetric transformations. Such studies would provide invaluable quantitative data to further guide catalyst and building block selection, ultimately accelerating the discovery and development of new chiral drugs and innovative chemical technologies. The continued exploration of the rich chemistry of these pyrrolidine derivatives promises to unlock new frontiers in asymmetric synthesis and medicinal chemistry.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a versatile building block in pharmaceutical and chemical synthesis, prized for its role in creating enantiomerically pure compounds.[1] As a key intermediate in the development of various bioactive molecules, its proper handling and disposal are paramount to ensure the safety of laboratory personnel and environmental integrity.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, it is crucial to understand the inherent hazards associated with this compound. According to safety data sheets, this compound is classified with the following hazard statements:
The signal word for this chemical is "Warning".[2] These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.
A thorough risk assessment should be conducted within the context of your laboratory's specific operations. This involves evaluating the quantities of waste generated, the potential for spills, and the adequacy of existing engineering controls and personal protective equipment.
II. Personal Protective Equipment (PPE) and Spill Management
Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling and disposing of this compound waste:
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes.[4] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[4] |
In the event of a spill, a well-defined cleanup protocol should be immediately enacted. This includes having a spill kit readily available with absorbent materials (e.g., vermiculite, sand), chemical waste bags, and a decontamination solution.[4]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] The following protocol outlines the general steps for its safe disposal.
Step 1: Waste Segregation
All waste containing this compound must be collected separately from other waste streams. This includes:
-
Unused or expired chemical.
-
Contaminated consumables such as pipette tips, gloves, and paper towels.
-
Rinsate from cleaning contaminated glassware.
Step 2: Containerization
Select a chemically compatible and clearly labeled waste container.[4] The container must be in good condition, with a secure, leak-proof closure.[6] It is crucial to avoid using containers that may react with the chemical or its solvent.
Step 3: Labeling
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include the appropriate hazard pictograms for skin, eye, and respiratory irritation.
Step 4: Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be under the direct control of laboratory personnel and away from sources of ignition or incompatible materials.[9]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
IV. Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
V. Regulatory Compliance
Adherence to federal and local regulations is non-negotiable. Key regulatory frameworks in the United States include:
-
Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste.[6]
-
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including the development of a Chemical Hygiene Plan.[11][12]
Laboratories are required to obtain an EPA ID number for hazardous waste generation and adhere to specific storage time limits.[9] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable laws.
VI. Conclusion
The safe disposal of this compound is a critical aspect of laboratory safety. By understanding the chemical's hazards, utilizing appropriate personal protective equipment, and following a systematic disposal protocol, researchers can minimize risks to themselves and the environment. Always consult your institution's EHS department for specific guidance and to ensure compliance with all relevant regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 138108-72-2 [sigmaaldrich.com]
- 3. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. nationalacademies.org [nationalacademies.org]
Personal protective equipment for handling (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
This guide provides comprehensive safety and logistical information for the handling and disposal of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS RN: 138108-72-2). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain compliance with regulatory standards. This document emphasizes not just the procedural steps but the scientific rationale behind them, fostering a culture of safety and expertise.
Understanding the Risks: Hazard Identification and Analysis
This compound is a substituted pyrrolidine derivative commonly used as a building block in organic synthesis. While it is a valuable intermediate, it is crucial to recognize its potential hazards to mitigate risks effectively.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it is prudent to handle it with the care afforded to chemicals with known irritant properties.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | Oil |
| Storage Temperature | Refrigerator |
Source: PubChem, Sigma-Aldrich[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is essential to prevent exposure through dermal contact, inhalation, or eye contact. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Eye and Face Protection
Recommendation: Always wear ANSI Z87.1-compliant safety glasses with side shields. For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in conjunction with safety glasses.
Rationale: The primary hazard to the eyes is direct contact with the liquid, which can cause serious irritation.[1] Side shields provide protection from splashes from the side, while a face shield offers a broader barrier against splashes and sprays.
Skin Protection
Hand Protection: Chemical-resistant gloves are mandatory.
-
Recommended Glove Material: Nitrile rubber gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty butyl rubber gloves should be considered.
-
Glove Thickness: A minimum thickness of 5 mils (0.127 mm) is recommended for nitrile gloves.
-
Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use. Employ the proper glove removal technique (without touching the outer surface of the glove with bare hands) to prevent skin contamination.
Rationale: Substituted pyrrolidines can cause skin irritation upon contact. Nitrile gloves offer good resistance to a range of organic chemicals. However, no glove material offers indefinite protection. It is crucial to change gloves immediately if they become contaminated.
Body Protection: A standard knee-length laboratory coat should be worn at all times. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advised. Ensure that long pants and closed-toe shoes are worn to cover all exposed skin.
Respiratory Protection
When is a respirator needed?
The necessity for respiratory protection is dictated by the work environment and the specific procedure.
-
Standard Laboratory Operations: When handling small quantities in a well-ventilated chemical fume hood, respiratory protection is typically not required.
-
Operations Outside a Fume Hood: If handling the material outside of a fume hood, or if there is a potential for aerosolization (e.g., during sonication, vigorous mixing, or heating), respiratory protection is necessary.
-
Spill Cleanup: In the event of a spill, appropriate respiratory protection is mandatory.
Selecting the Right Respirator:
For situations requiring respiratory protection, an air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is recommended. These cartridges are typically color-coded black according to NIOSH standards.
-
Half-Mask vs. Full-Facepiece: A half-mask respirator is suitable for many applications. However, if there is a concurrent risk of eye irritation from vapors, a full-facepiece respirator, which provides both respiratory and eye protection, is the preferred choice.
Rationale: The compound may cause respiratory irritation.[1][2] An organic vapor cartridge contains activated carbon, which adsorbs the organic molecules, preventing them from being inhaled.
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is fundamental to minimizing the risk of exposure and ensuring the integrity of the chemical.
Engineering Controls
All work with this compound should be conducted in a properly functioning chemical fume hood. This provides the primary means of containment and prevents the accumulation of vapors in the laboratory atmosphere.
Safe Handling Practices
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: This is the cornerstone of safe chemical handling.
-
Use the Smallest Quantity Necessary: Plan experiments to use the minimum amount of material required.
-
Maintain Good Housekeeping: Keep the work area clean and organized.
-
Grounding: For transfers of large quantities, ensure that containers are properly grounded to prevent static discharge.
Storage
Store this compound in a tightly sealed, properly labeled container in a refrigerator. It should be stored away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Managing the Waste Stream
Proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound, including disposable gloves, pipette tips, and contaminated paper towels, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste materials.
Decontamination of Laboratory Equipment
Glassware and other reusable equipment that have come into contact with the compound must be decontaminated before being returned to general use.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as hazardous waste.
-
Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to dry completely.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator with an organic vapor cartridge if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area using a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Workflow and Decision Making
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and contribute to a safe and productive laboratory environment. This guide should be used in conjunction with the specific Safety Data Sheet (SDS) for the compound and institutional safety policies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
